molecular formula C32H51NO4 B15587310 Daphmacropodine

Daphmacropodine

Cat. No.: B15587310
M. Wt: 513.8 g/mol
InChI Key: QCDMEBFUPVLRNE-DLCVZZJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphmacropodine is a useful research compound. Its molecular formula is C32H51NO4 and its molecular weight is 513.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H51NO4

Molecular Weight

513.8 g/mol

IUPAC Name

[(1S,2R,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21-,22-,23+,24-,25-,26+,27-,28+,29+,30+,31-,32+/m1/s1

InChI Key

QCDMEBFUPVLRNE-DLCVZZJFSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin of Daphmacropodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphmacropodine is a structurally complex, polycyclic alkaloid belonging to the vast family of Daphniphyllum alkaloids. First isolated from the plant Daphniphyllum macropodum, this natural product has garnered significant interest due to its unique chemical architecture. This technical guide provides an in-depth exploration of the origin of this compound, detailing its isolation from its natural source, the spectroscopic methods employed for its structural elucidation, and the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Daphniphyllum alkaloids are a diverse group of over 300 natural products characterized by their intricate and often caged polycyclic skeletons.[1][2][3][4] These compounds are exclusively found in plants of the genus Daphniphyllum, with Daphniphyllum macropodum being a prominent source.[1][2][5][6][7] this compound represents a significant member of this family, and understanding its origin is crucial for further investigation into its potential biological activities and for the development of synthetic strategies.

Isolation of this compound from Daphniphyllum macropodum

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. While specific yields for this compound are not always reported individually, the general procedure for isolating Daphniphyllum alkaloids provides a clear framework.

General Experimental Protocol for Alkaloid Extraction

A typical isolation protocol for Daphniphyllum alkaloids, including this compound, from the leaves and stems of D. macropodum is as follows:

  • Plant Material Collection and Preparation: The plant material (e.g., leaves and stems) is collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other constituents.

    • The extract is suspended in an acidic aqueous solution (e.g., 2% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and acidic compounds.

    • The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basic aqueous solution is then extracted with a chlorinated solvent such as chloroform (B151607) or dichloromethane (B109758) to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is further purified using a combination of chromatographic techniques.

    • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol.

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative TLC or HPLC to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow plant D. macropodum (Leaves & Stems) powder Pulverized Plant Material plant->powder extract Methanol Extraction powder->extract crude_extract Crude Extract extract->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloids acid_base->crude_alkaloids silica Silica Gel Chromatography crude_alkaloids->silica fractions Alkaloid Fractions silica->fractions hplc Preparative HPLC fractions->hplc This compound Pure This compound hplc->this compound

Fig. 1: General experimental workflow for the isolation of this compound.

Structural Elucidation

The complex, three-dimensional structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While a comprehensive, publicly available dataset specifically for this compound is not readily compiled in a single source, the following table summarizes the types of data typically collected for the structural elucidation of Daphniphyllum alkaloids.

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)Provides the exact mass of the molecule, allowing for the determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS)Reveals fragmentation patterns, which provide clues about the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR)
1H NMRProvides information about the number and chemical environment of hydrogen atoms.
13C NMRProvides information about the number and chemical environment of carbon atoms.
2D NMR: COSY (Correlation Spectroscopy)Identifies protons that are coupled to each other, typically through two or three bonds.
2D NMR: HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence)Correlates directly bonded proton and carbon atoms.
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)Correlates protons and carbons that are separated by two or three bonds, revealing long-range connectivity.

Logical Relationship for Structure Elucidation

structure_elucidation hrms HRMS mol_formula Molecular Formula hrms->mol_formula structure This compound Structure mol_formula->structure msms MS/MS fragments Fragmentation Pattern msms->fragments fragments->structure nmr_1d 1D NMR (¹H, ¹³C) functional_groups Functional Groups & Carbon Skeleton nmr_1d->functional_groups functional_groups->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) connectivity Connectivity of Atoms nmr_2d->connectivity connectivity->structure

Fig. 2: Logical workflow for the structural elucidation of this compound.

Proposed Biosynthetic Origin

The biosynthesis of Daphniphyllum alkaloids, including this compound, is a fascinating area of research. While the complete enzymatic pathway has not been fully elucidated, a plausible biosynthetic pathway has been proposed based on labeling studies and biomimetic synthesis.[2][4][8]

The proposed pathway commences from the mevalonate (B85504) pathway, a fundamental route for the biosynthesis of isoprenoids in plants.

  • Squalene Formation: Six molecules of mevalonic acid are converted into two molecules of farnesyl pyrophosphate (FPP), which then condense to form squalene.[8]

  • Oxidative Cyclization: Squalene undergoes a series of oxidative and cyclization reactions to form a complex polycyclic intermediate.

  • Incorporation of Nitrogen: A key step in the biosynthesis is the incorporation of a nitrogen atom, the origin of which is believed to be an amino acid. This step leads to the formation of the characteristic alkaloid core.

  • Further Rearrangements: The initial alkaloid skeleton then undergoes a series of rearrangements and functional group modifications to yield the diverse array of Daphniphyllum alkaloids, including this compound.

Proposed Biosynthetic Pathway Diagram

biosynthetic_pathway mevalonate Mevalonic Acid (6 molecules) squalene Squalene mevalonate->squalene intermediate Polycyclic Intermediate squalene->intermediate n_incorporation Nitrogen Incorporation intermediate->n_incorporation alkaloid_core Initial Alkaloid Skeleton n_incorporation->alkaloid_core rearrangements Rearrangements & Modifications alkaloid_core->rearrangements This compound This compound rearrangements->this compound

Fig. 3: Proposed biosynthetic pathway of this compound.

Conclusion

This compound, a representative member of the Daphniphyllum alkaloids, originates from the plant Daphniphyllum macropodum. Its isolation involves classical natural product chemistry techniques, and its complex structure has been elucidated through modern spectroscopic methods. The proposed biosynthetic pathway, rooted in terpenoid chemistry, highlights the intricate enzymatic machinery within the plant. This technical guide provides a foundational understanding of the origin of this compound, which is essential for researchers aiming to explore its therapeutic potential and to devise novel synthetic routes to this and related alkaloids. Further research is warranted to fully delineate the biosynthetic enzymes and intermediates, which could open avenues for biotechnological production of these valuable compounds.

References

The Discovery and Isolation of Daphmacropodine from Daphniphyllum macropodum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphmacropodine (B8099199) is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids, including this compound, have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound from its natural source, Daphniphyllum macropodum. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Daphniphyllum is renowned for producing a wide array of structurally unique and complex alkaloids, with over 350 identified to date.[1] These compounds have shown a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a representative member of this family, was first isolated from the bark and leaves of Daphniphyllum macropodum. Its discovery and structural characterization have been pivotal in understanding the chemodiversity of this plant genus. This guide will focus on the technical aspects of this compound's journey from its natural source to a purified and characterized compound.

Isolation of this compound

The isolation of this compound from Daphniphyllum macropodum is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesized representation of the general methods employed for the isolation of Daphniphyllum alkaloids.

Experimental Protocol: Isolation

2.1.1. Plant Material Collection and Preparation:

  • Fresh leaves and bark of Daphniphyllum macropodum are collected.

  • The plant material is air-dried in the shade and then pulverized to a coarse powder to increase the surface area for extraction.

2.1.2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is often repeated multiple times to ensure the complete extraction of the alkaloids.

  • The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Acid-Base Fractionation:

  • The crude methanol extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar organic solvent such as ethyl acetate (B1210297) (EtOAc) or chloroform (B151607) (CHCl₃). This step separates the acidic and neutral compounds (in the organic phase) from the basic alkaloids, which form salts and remain in the aqueous phase.

  • The acidic aqueous layer containing the alkaloid salts is then basified with an alkali, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of approximately 9-10.

  • The free-base alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent, typically chloroform or dichloromethane (B109758) (CH₂Cl₂).

  • The organic solvent is evaporated to yield the total crude alkaloid fraction.

2.1.4. Chromatographic Purification:

  • The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., Dragendorff's reagent for alkaloids).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the fractions containing this compound is achieved through repeated column chromatography, often using different adsorbent materials (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Diagram of the Isolation Workflow for this compound

G Figure 1: General Workflow for the Isolation of this compound plant Daphniphyllum macropodum (Leaves and Bark) powder Pulverized Plant Material plant->powder Drying & Grinding extract Crude Methanol Extract powder->extract Methanol Extraction acid_base Acid-Base Fractionation extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column Silica Gel Column Chromatography crude_alkaloids->column fractions Collected Fractions column->fractions hplc Further Purification (HPLC) fractions->hplc pure Pure this compound hplc->pure

A generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the complex chemical structure of this compound was accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The primary methods used for the structural elucidation of this compound include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for elucidating the complete chemical structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Quantitative Data

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes the types of quantitative data typically reported for Daphniphyllum alkaloids.

Data TypeDescriptionTypical Values for Daphniphyllum Alkaloids
Molecular Formula Determined by HRMS.C₃₂H₄₉NO₅ (Example for a related alkaloid)
Molecular Weight The mass of one mole of the compound.Varies depending on the specific alkaloid.
¹H NMR (ppm) Chemical shifts of hydrogen atoms, providing information on their chemical environment.A complex pattern of signals typically between 0.5 and 8.0 ppm.
¹³C NMR (ppm) Chemical shifts of carbon atoms, revealing the carbon framework of the molecule.Signals typically range from 10 to 220 ppm.
Specific Rotation [α]D The angle of rotation of plane-polarized light, indicating the chirality of the molecule.Can be positive or negative, depending on the enantiomeric form.
Melting Point (°C) The temperature at which the solid form of the compound melts to a liquid.Varies widely among different alkaloids.

Biological Activity

Several Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various human cancer cell lines.[2][3] While specific studies on the mechanism of action of this compound are not widely reported, the cytotoxic effects of related alkaloids suggest potential interference with fundamental cellular processes such as cell division and survival.

Diagram of a Generalized Cytotoxicity Pathway

G Figure 2: Generalized Cytotoxicity Pathway drug Daphniphyllum Alkaloid (e.g., this compound) cell Cancer Cell drug->cell stress Cellular Stress cell->stress Induces pathways Activation of Signaling Pathways (e.g., p53, MAPK) stress->pathways apoptosis Apoptosis (Programmed Cell Death) pathways->apoptosis arrest Cell Cycle Arrest pathways->arrest death Cell Death apoptosis->death arrest->death

A simplified diagram illustrating potential mechanisms of cytotoxicity.

Conclusion

This compound stands as a testament to the rich chemical diversity found within the Daphniphyllum genus. Its isolation and structural elucidation have been achieved through a combination of classical natural product chemistry techniques and modern spectroscopic methods. While further research is needed to fully understand its biological activities and potential therapeutic applications, this technical guide provides a foundational understanding of the discovery and isolation of this intriguing alkaloid for the scientific community. The detailed methodologies and workflows presented herein are intended to facilitate future research into this compound and other related natural products.

References

Unraveling the Intricate Architecture of Daphmacropodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Daphmacropodine, a complex alkaloid isolated from Daphniphyllum macropodum. The elucidation of its structure represents a significant achievement in natural product chemistry, showcasing the application of classical and spectroscopic techniques to decipher a complex molecular framework. This document details the experimental methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow employed in its structural determination.

Spectroscopic and Physicochemical Data Summary

The structural elucidation of this compound relied on a combination of spectroscopic and classical chemical methods. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical and Mass Spectrometric Data for this compound

ParameterValue
Molecular FormulaC₃₀H₄₇NO₃
Molecular Weight469.7 g/mol
Melting Point214 °C
Optical Rotation [α]D+4.9° (c 1.11, CHCl₃)
High-Resolution Mass Spec (m/z)[M]+ found: 469.3556, calcd: 469.3556

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

SpectroscopyWavelength/WavenumberFunctional Group Assignment
IR (KBr, cm⁻¹)3450, 1710, 1650O-H (hydroxyl), C=O (carbonyl), C=C (alkene)
UV-Vis (MeOH, λₘₐₓ)212 nm, 265 nmChromophores

Table 3: ¹H NMR Spectral Data for this compound (Illustrative)

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
5.45d1HOlefinic proton
4.10m1HProton geminal to hydroxyl
3.20q2HMethylene protons adjacent to Nitrogen
2.50s3HN-methyl group
1.10 - 2.20m-Aliphatic protons
0.95d3HMethyl group
0.88s3HMethyl group
0.85s3HMethyl group

Table 4: ¹³C NMR Spectral Data for this compound (Illustrative)

Chemical Shift (δ, ppm)Carbon TypeProposed Assignment
210.5CCarbonyl carbon
145.2COlefinic quaternary carbon
125.8CHOlefinic methine carbon
78.5CHCarbon bearing hydroxyl group
60.2CH₂Methylene carbon adjacent to Nitrogen
42.5CH₃N-methyl carbon
15.0 - 55.0C, CH, CH₂, CH₃Aliphatic carbons

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the structure elucidation of this compound.

Isolation of this compound
  • Extraction: Dried and powdered leaves and stems of Daphniphyllum macropodum were subjected to exhaustive extraction with methanol (B129727) using a Soxhlet apparatus.

  • Solvent Partitioning: The resulting crude methanol extract was concentrated under reduced pressure and partitioned between chloroform (B151607) and water. The chloroform layer, containing the alkaloids, was retained.

  • Acid-Base Extraction: The chloroform extract was then subjected to an acid-base extraction procedure. The alkaloids were extracted into a 5% hydrochloric acid solution. The acidic aqueous layer was then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and re-extracted with chloroform.

  • Chromatography: The crude alkaloid mixture was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing this compound were combined, concentrated, and the compound was purified by recrystallization from acetone (B3395972) to yield colorless crystals.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a double-focusing magnetic sector instrument using electron ionization (EI).

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a dual-beam spectrophotometer in methanol.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in acetone.

  • Data Collection: A selected crystal was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Mo Kα radiation.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Elucidation and Molecular Logic

The following diagrams illustrate the workflow and key relationships in the structure elucidation of this compound.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic and Chemical Analysis cluster_conclusion Structure Determination plant Daphniphyllum macropodum extraction Solvent Extraction (Methanol) plant->extraction partition Liquid-Liquid Partition (Chloroform/Water) extraction->partition acid_base Acid-Base Extraction partition->acid_base chromatography Column Chromatography (Silica Gel) acid_base->chromatography crystal Crystallization (Acetone) chromatography->crystal ms Mass Spectrometry (Molecular Formula) crystal->ms ir_uv IR & UV-Vis (Functional Groups) crystal->ir_uv nmr 1D & 2D NMR (Connectivity) crystal->nmr xray X-ray Crystallography (3D Structure) crystal->xray structure Final Structure of This compound ms->structure ir_uv->structure nmr->structure xray->structure logical_deduction cluster_data Primary Data cluster_interpretation Interpretation & Hypothesis cluster_confirmation Confirmation formula Molecular Formula (from MS) unsaturation Degree of Unsaturation formula->unsaturation functional_groups Functional Groups (from IR/UV) fragments Key Structural Fragments functional_groups->fragments nmr_signals NMR Signals (¹H, ¹³C, COSY, HMBC) nmr_signals->fragments connectivity Fragment Connectivity unsaturation->connectivity fragments->connectivity stereo Stereochemistry connectivity->stereo final_structure Confirmed Structure stereo->final_structure

The Uncharted Path: A Technical Guide to the Biosynthesis of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids, a family of structurally complex and stereochemically rich natural products, have long captivated chemists and biologists due to their intricate molecular architectures and potential therapeutic applications. Among these, Daphmacropodine, a C22-type alkaloid isolated from Daphniphyllum macropodum, stands as a testament to the biosynthetic prowess of plants. Despite significant interest, the complete biosynthetic pathway of this compound and its congeners remains largely unelucidated, presenting a compelling challenge and a significant opportunity for drug discovery and synthetic biology. This technical guide synthesizes the current understanding of this compound biosynthesis, focusing on the proposed pathway, key enzymatic steps, and the experimental methodologies being employed to unravel this complex process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-stage process originating from the mevalonate (B85504) (MVA) pathway and involving a remarkable series of cyclizations and rearrangements of a triterpenoid (B12794562) precursor.[1][2] The pathway is spatially organized within the plant, with early-stage precursors found predominantly in the phloem and the more complex C22 alkaloids, like this compound, accumulating in the epidermis.[1][3] This suggests a sophisticated transport mechanism for biosynthetic intermediates.

The proposed pathway can be broadly divided into the following stages:

  • Formation of the Triterpene Precursor: The pathway commences with the synthesis of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway. These units are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and ultimately geranylgeranyl pyrophosphate (GGPP, C20). Two molecules of FPP are then joined head-to-head to produce the C30 triterpenoid precursor, squalene.

  • Cyclization of Squalene: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by a triterpene cyclase (TTC), also known as an oxidosqualene cyclase (OSC), to form a polycyclic triterpene scaffold. While the exact initial cyclization product leading to Daphniphyllum alkaloids is unknown, cycloartenol (B190886) has been identified as a product of two characterized TTCs from D. macropodum.[4] It is hypothesized that a related, yet-to-be-identified TTC generates a specific triterpene skeleton that serves as the entry point to the alkaloid pathway.

  • Formation of the Secodaphniphylline-type Core: A key proposed intermediate is a secodaphniphylline-type precursor.[5] The transformation from the initial triterpene scaffold to this core structure is thought to involve oxidative cleavage, nitrogen incorporation, and a series of intramolecular cyclizations. The source of the nitrogen atom is currently unknown but is likely derived from an amino acid.

  • Tailoring and Diversification: The secodaphniphylline-type core then undergoes a series of tailoring reactions, including hydroxylations, oxidations, and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, to yield the diverse array of Daphniphyllum alkaloids, including this compound.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Core Scaffold Formation cluster_3 Tailoring Reactions Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP FPP FPP IPP/DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Polycyclic Triterpene Polycyclic Triterpene 2,3-Oxidosqualene->Polycyclic Triterpene Triterpene Cyclase (TTC/OSC) Secodaphniphylline-type Precursor Secodaphniphylline-type Precursor Polycyclic Triterpene->Secodaphniphylline-type Precursor Oxidative Cleavage, Nitrogen Incorporation, Cyclizations This compound This compound Secodaphniphylline-type Precursor->this compound CYPs, Oxidoreductases, Rearrangements

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data Summary

Quantitative data on the this compound biosynthetic pathway is still scarce. However, studies combining metabolomics and transcriptomics have provided valuable semi-quantitative insights into the localization of alkaloids and the expression of candidate biosynthetic genes.

Table 1: Relative Abundance of Daphniphyllum Alkaloid Subtypes in Different Tissues of D. macropodum

Alkaloid SubtypeTissue/Cell Type with Higher Relative AbundanceReference
Secodaphniphylline and Daphniphylline types (C30 precursors)Phloem and vascular tissues[2],[5]
Yuzurimine types (C22 alkaloids)Epidermal cells, younger leaves[2]

Table 2: Characterized Terpenoid Biosynthesis Enzymes from D. macropodum

EnzymeGene IDSubstrate(s)Product(s)Reference
TPSb1-Geranyl Diphosphate (GPP)(R)-Linalool[6]
TPSg4-GPP(S)-Linalool[6]
TPSb2-GPPIsoprene[6]
TPSb3-GPPα-Pinene, Limonene, β-Pinene, α-Terpinolene, and others[6]
TTC1-2,3-OxidosqualeneCycloartenol[4]
TTC2-2,3-OxidosqualeneCycloartenol[4]
GGPPS1-Farnesyl Diphosphate (FPP), IPPGeranylgeranyl Diphosphate (GGPP)[7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of cutting-edge techniques in metabolomics, transcriptomics, and enzyme characterization.

Metabolite Extraction and LC-MS Analysis

This protocol is used for the untargeted analysis of Daphniphyllum alkaloids in various plant tissues.

  • Sample Preparation:

    • Flash-freeze approximately 10 mg of plant tissue in liquid nitrogen and store at -70°C.

    • Homogenize the frozen tissue.

    • Extract the homogenized tissue with 500 µL of 80% methanol (B129727) by thorough vortexing.[5]

    • Centrifuge to pellet cell debris and collect the supernatant for analysis.

  • UPLC-MS/MS Parameters:

    • Chromatography System: Waters Acquity UPLC system.

    • Column: Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm particle size).[2]

    • Column Temperature: 60°C.

    • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate (pH 10.2).[2]

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • Initial: 2% B

      • 0.2-0.5 min: linear gradient to 40% B

      • 0.5–4 min: linear gradient to 80% B

      • 4–4.5 min: isocratic at 80% B

      • 4.5–4.6 min: return to initial conditions and hold until 5 min.[2]

    • Mass Spectrometry System: Thermo Orbitrap instrument.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).[2]

Transcriptome Analysis for Candidate Gene Discovery

This workflow is employed to identify genes potentially involved in the biosynthesis of this compound.

  • RNA Extraction and Sequencing:

    • Extract total RNA from various D. macropodum tissues (e.g., leaves, stems, flowers).

    • Prepare libraries for both short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) sequencing to generate a high-quality transcriptome.[7][8]

  • Bioinformatic Analysis:

    • Assemble the transcriptome using the combined short and long reads.

    • Predict open reading frames (ORFs) and annotate the resulting peptides using databases like InterProScan.[7]

    • Quantify gene expression by mapping short-read sequencing data from different tissues to the assembled transcriptome.

    • Identify candidate genes for terpene synthases (TPSs), triterpene cyclases (TTCs), cytochrome P450s (CYPs), and other relevant enzyme families based on sequence homology and expression patterns that correlate with alkaloid accumulation.

Heterologous Expression and Enzyme Functional Characterization

This protocol is used to determine the function of candidate biosynthetic genes identified through transcriptomics.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length cDNA of the candidate gene (e.g., a TPS or TTC) from D. macropodum.

    • Clone the gene into a plant expression vector.

  • Transient Expression in Nicotiana benthamiana:

    • Introduce the expression vector into Agrobacterium tumefaciens.

    • Infiltrate the Agrobacterium culture into the leaves of N. benthamiana.

    • Co-infiltrate with constructs expressing rate-limiting enzymes of the MVA or MEP pathway, such as a truncated 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) or 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to increase the precursor pool for terpenoid biosynthesis.[1][4]

  • Product Analysis by GC-MS:

    • After a suitable incubation period (e.g., 5 days), harvest the infiltrated leaves.

    • Analyze the volatile products by headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[6]

    • For non-volatile products like triterpenes, perform a solvent extraction of the leaf tissue followed by GC-MS analysis.

    • Identify the enzymatic products by comparing their mass spectra and retention times with authentic standards and spectral libraries.

Below is a DOT language script for a diagram illustrating the experimental workflow for gene discovery and characterization.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Metabolite Profiling Plant_Tissues Plant_Tissues RNA_Extraction RNA_Extraction Plant_Tissues->RNA_Extraction Metabolite_Extraction Metabolite_Extraction Transcriptome_Sequencing Transcriptome_Sequencing RNA_Extraction->Transcriptome_Sequencing Bioinformatics Bioinformatics Transcriptome_Sequencing->Bioinformatics Candidate_Genes Candidate_Genes Bioinformatics->Candidate_Genes Cloning Cloning Candidate_Genes->Cloning Candidate_Genes->Cloning Agroinfiltration Transient Expression in N. benthamiana Cloning->Agroinfiltration Metabolite_Analysis GC-MS Analysis Agroinfiltration->Metabolite_Analysis Plant_Tissues_2 Plant Tissues Plant_Tissues_2->Metabolite_Extraction LC_MS_Analysis LC_MS_Analysis Metabolite_Extraction->LC_MS_Analysis Alkaloid_Distribution Alkaloid_Distribution LC_MS_Analysis->Alkaloid_Distribution

Caption: Workflow for identifying and characterizing genes in the this compound pathway.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound remains a fascinating and largely unsolved puzzle. Current research, leveraging the power of multi-omics approaches, has begun to shed light on the early stages of the pathway and its spatial organization within Daphniphyllum macropodum. The identification and characterization of terpene synthases and triterpene cyclases from this plant are critical first steps.

Future research will need to focus on:

  • Identifying the complete set of biosynthetic genes: This will require a combination of transcriptomics, proteomics, and gene silencing or knockout experiments.

  • Characterizing the downstream tailoring enzymes: The CYPs and other oxidoreductases responsible for the intricate structural modifications of the alkaloid core are of particular interest.

  • Elucidating the mechanism of nitrogen incorporation: Discovering the enzyme and the nitrogen donor for this crucial step is a key challenge.

  • Reconstituting the pathway in a heterologous host: The ultimate goal is to reconstruct the entire biosynthetic pathway in a microbial or plant chassis for sustainable production of this compound and related alkaloids, paving the way for their further investigation as potential drug candidates.

The continued exploration of the this compound biosynthetic pathway not only deepens our understanding of plant specialized metabolism but also holds immense promise for the development of novel pharmaceuticals and biotechnological applications.

References

An In-Depth Technical Guide to Daphmacropodine and other Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 natural products isolated from evergreen plants of the Daphniphyllum genus.[1] These complex molecules, characterized by intricate, polycyclic skeletons, have garnered significant attention from the scientific community due to their wide range of promising biological activities. These activities include cytotoxic, anti-HIV, antioxidant, and vasorelaxant effects, making them attractive targets for drug discovery and development.[1][2] This guide provides a comprehensive overview of the core knowledge surrounding Daphmacropodine and other notable Daphniphyllum alkaloids, with a focus on their biological activities, the experimental methods used to determine them, and their known mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative biological activities of selected Daphniphyllum alkaloids. The data is primarily focused on cytotoxicity and anti-HIV activity, as these are the most extensively studied areas for this class of compounds.

Table 1: Cytotoxicity of Daphniphyllum Alkaloids

AlkaloidCell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 (µg/mL)[3]
Daphnioldhanol AHeLa31.9[4]
Daphnicyclidin MP-3885.7
SGC-790122.4
Daphnicyclidin NP-3886.5
SGC-790125.6
DaphnilongeridineP-3882.4[1]
HL-609.5[1]

Table 2: Anti-HIV Activity of Daphniphyllum Alkaloids

AlkaloidAssayEC50 (µM)Reference
Logeracemin AAnti-HIV4.5 ± 0.1[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides comprehensive protocols for the key assays used to determine the biological activities of Daphniphyllum alkaloids.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring its absorbance, and is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

    • Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Daphniphyllum Alkaloid start->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate IC50 absorbance->analysis

MTT Assay Workflow
Anti-HIV Assays

1. Cell-Based Anti-HIV Assay

This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.

  • Principle: This assay measures the production of a viral protein (e.g., p24 antigen) or the activity of a viral enzyme (e.g., reverse transcriptase) in HIV-infected cells in the presence and absence of the test compound. A reduction in viral protein or enzyme activity indicates anti-HIV efficacy.

  • Procedure:

    • Cell Culture: Culture a suitable host cell line (e.g., MT-4, CEM-SS) that is susceptible to HIV infection.

    • Compound Preparation: Prepare serial dilutions of the Daphniphyllum alkaloid in culture medium.

    • Infection and Treatment: Pre-incubate the cells with the test compound for a short period before adding a known amount of HIV. Alternatively, add the compound and the virus to the cells simultaneously.

    • Incubation: Incubate the infected and treated cells for a period that allows for multiple rounds of viral replication (typically 3-5 days).

    • Endpoint Measurement: After incubation, collect the cell supernatant or cell lysate and quantify the level of HIV replication. This can be done using an enzyme-linked immunosorbent assay (ELISA) for p24 antigen or a reverse transcriptase activity assay.

    • Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50). It is also crucial to assess the cytotoxicity of the compound on the host cells in a parallel experiment (e.g., using the MTT assay) to calculate the selectivity index (SI = CC50/EC50).

G cluster_workflow Anti-HIV Assay Workflow start Culture Host Cells treatment Pre-incubate with Alkaloid start->treatment infection Infect with HIV treatment->infection incubation Incubate (3-5 days) infection->incubation endpoint Quantify Viral Replication (e.g., p24 ELISA) incubation->endpoint analysis Calculate EC50 endpoint->analysis

Anti-HIV Assay Workflow
Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured by the decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Reaction Mixture: In a 96-well plate or cuvettes, add a solution of the Daphniphyllum alkaloid at various concentrations to the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or trolox).

    • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of each sample at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

G cluster_workflow DPPH Assay Workflow start Prepare DPPH Solution reaction Mix Alkaloid with DPPH start->reaction incubation Incubate in Dark (30 min) reaction->incubation absorbance Measure Absorbance (517 nm) incubation->absorbance analysis Calculate IC50 absorbance->analysis

DPPH Assay Workflow
Vasorelaxant Assays

1. Isolated Aortic Ring Assay

This ex vivo assay is used to assess the ability of a compound to induce relaxation of blood vessels.

  • Principle: Aortic rings are mounted in an organ bath and pre-contracted with a vasoconstrictor (e.g., phenylephrine (B352888) or potassium chloride). The test compound is then added in increasing concentrations, and the resulting relaxation of the smooth muscle is measured as a decrease in tension.

  • Procedure:

    • Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat or mouse) and cut it into rings of 2-3 mm in length.

    • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and bubbled with 95% O2 and 5% CO2.

    • Equilibration: Allow the rings to equilibrate under a resting tension for a period of time.

    • Pre-contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor agent.

    • Compound Addition: Once a stable contraction is achieved, add the Daphniphyllum alkaloid in a cumulative manner to generate a concentration-response curve.

    • Tension Measurement: Record the changes in isometric tension using a force transducer.

    • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value, the concentration of the compound that produces 50% of the maximal relaxation.

G cluster_workflow Vasorelaxant Assay Workflow start Isolate and Mount Aortic Rings equilibration Equilibrate under Tension start->equilibration contraction Pre-contract with Vasoconstrictor equilibration->contraction treatment Add Alkaloid Cumulatively contraction->treatment measurement Record Tension Changes treatment->measurement analysis Calculate EC50 measurement->analysis

Vasorelaxant Assay Workflow

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which Daphniphyllum alkaloids exert their biological effects are not yet well understood and represent a significant area for future research. The cytotoxic activity of many natural products is often linked to the induction of apoptosis, or programmed cell death. While the specific targets of this compound and other Daphniphyllum alkaloids within apoptotic pathways have not been elucidated, a general overview of these pathways is relevant.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, including cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

Activated initiator caspases (caspase-8 and -9) then cleave and activate effector caspases, such as caspase-3, -6, and -7. These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

It is plausible that the cytotoxic Daphniphyllum alkaloids may induce apoptosis by targeting one or more components of these pathways. However, further research is required to identify their specific molecular targets and to fully understand their mechanism of action.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Intracellular Stress (e.g., DNA Damage) mitochondria Mitochondrial Permeabilization stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

General Apoptotic Signaling Pathways

Conclusion

This compound and the broader family of Daphniphyllum alkaloids represent a rich source of structurally novel and biologically active compounds. Their demonstrated cytotoxic and anti-HIV activities, among others, underscore their potential as leads for the development of new therapeutic agents. However, a significant knowledge gap remains concerning their precise mechanisms of action and the specific signaling pathways they modulate. The detailed experimental protocols provided in this guide serve as a foundation for further research aimed at elucidating these mechanisms and fully characterizing the pharmacological potential of this fascinating class of natural products. Future investigations into the structure-activity relationships and molecular targets of Daphniphyllum alkaloids are crucial for advancing their translation from promising natural products to clinically valuable drugs.

References

An In-depth Technical Guide on the Biological Activities of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A note on Daphmacropodine: Information specifically pertaining to the biological activities of this compound is limited in the current body of scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader class of Daphniphyllum alkaloids, to which this compound belongs. These compounds are primarily isolated from plants of the Daphniphyllum genus and are recognized for their complex, polycyclic structures and significant biological potential.[1][2][3]

Executive Summary

Daphniphyllum alkaloids are a diverse group of natural products that have garnered significant interest from the scientific community due to their unique and intricate molecular architectures.[1][2][3] Research into these compounds has revealed a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominently reported. Additionally, studies have indicated potential anti-inflammatory, neuroprotective, and insecticidal properties for certain members of this alkaloid family.[4][5] This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current understanding of the biological activities of Daphniphyllum alkaloids, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Cytotoxic Activities

The most extensively documented biological activity of Daphniphyllum alkaloids is their cytotoxicity against a variety of human cancer cell lines. Numerous studies have isolated and identified novel alkaloids from different Daphniphyllum species and subsequently evaluated their potential as anticancer agents.

The cytotoxic potency of various Daphniphyllum alkaloids has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for several Daphniphyllum alkaloids against different cancer cell lines.

Table 1: Cytotoxic Activity of Daphnezomine W

Cell LineIC50 (µg/mL)
HeLa16.0

Source: A new Daphniphyllum alkaloid, daphnezomine W, was isolated from the stems of Daphniphyllum angustifolium Hutch and exhibited moderate cytotoxic activity.[6][7]

Table 2: Cytotoxic Activity of Daphnioldhanol A

Cell LineIC50 (µM)
HeLa31.9

Source: Daphnioldhanol A, a new secodaphnane-type alkaloid from Daphniphyllum angustifolium, demonstrated weak cytotoxic activity.[1][8]

Table 3: Cytotoxic Activity of Daphnicyclidins M and N

CompoundCell LineIC50 (µM)
Daphnicyclidin MP-3885.7
SGC-790122.4
Daphnicyclidin NP-3886.5
SGC-790125.6

Source: These daphnicyclidin-type alkaloids were isolated from the stem bark of Daphniphyllum macropodum.[9]

Table 4: Cytotoxic Activity of a Calyciphylline A-type Alkaloid

Cell LineIC50 (µM)
HeLa~3.89

Source: This alkaloid possesses an unusual 11-membered macrolactone ring and demonstrated moderate cytotoxicity.[2]

While specific details may vary between studies, a general workflow is employed to determine the cytotoxic activity of Daphniphyllum alkaloids. The most common method cited is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of Daphniphyllum alkaloid incubation1->add_compound incubation2 Incubate for a specified period (e.g., 48-72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h (formazan formation) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize measure_abs Measure absorbance at ~570 nm solubilize->measure_abs calculate_ic50 Calculate cell viability and determine IC50 measure_abs->calculate_ic50 G cluster_skeletons Diverse Daphniphyllum Alkaloid Skeletons mevalonic_acid Mevalonic Acid Pathway squalene Squalene-like Intermediate mevalonic_acid->squalene proto_daphniphylline Proto-daphniphylline (Putative Precursor) squalene->proto_daphniphylline Complex Cyclizations & Rearrangements daphniphylline Daphniphylline proto_daphniphylline->daphniphylline secodaphniphylline Secodaphniphylline proto_daphniphylline->secodaphniphylline yuzurimine Yuzurimine proto_daphniphylline->yuzurimine daphnilactone_a Daphnilactone A proto_daphniphylline->daphnilactone_a daphnilactone_b Daphnilactone B proto_daphniphylline->daphnilactone_b calyciphylline Calyciphylline proto_daphniphylline->calyciphylline other_types Other Novel Skeletons proto_daphniphylline->other_types

References

Daphmacropodine: An Unexplored Alkaloid with Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Daphmacropodine is a structurally complex alkaloid isolated from the bark and leaves of Daphniphyllum macropodum, a plant genus known for producing a diverse array of over 330 distinct alkaloids. These natural products have garnered significant interest from the scientific community due to their intricate polycyclic ring systems and a range of reported biological activities. While research into the therapeutic potential of Daphniphyllum alkaloids as a class has indicated promising cytotoxic, anti-inflammatory, neuroprotective, and insecticidal properties, specific data on this compound remains notably scarce in publicly available scientific literature. This guide aims to synthesize the current, albeit limited, knowledge on this compound and to frame its potential therapeutic applications within the broader context of related Daphniphyllum alkaloids, thereby providing a foundation for future research and development.

Chemical Identity and Structure

This compound was first isolated and structurally characterized in the early 1970s. Its complex chemical architecture is a hallmark of the Daphniphyllum alkaloid family, which are biosynthetically derived from squalene. The intricate stereochemistry and fused ring systems of these compounds present a significant challenge for total synthesis, yet also offer a unique scaffold for the design of novel therapeutic agents.

Potential Therapeutic Applications: An Extrapolation from Related Alkaloids

Direct evidence for the therapeutic applications of this compound is not yet available in published studies. However, the documented bioactivities of other alkaloids isolated from Daphniphyllum macropodum and related species provide a strong rationale for investigating this compound in similar contexts.

Anticancer Activity

A significant body of research on Daphniphyllum alkaloids has focused on their cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not reported, numerous analogues have demonstrated potent anticancer activity.

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

AlkaloidCancer Cell LineReported ActivityReference
Daphnicyclidin MP-388 (murine leukemia)IC50: 5.7 µM[1]
Daphnicyclidin NP-388 (murine leukemia)IC50: 6.5 µM[1]
Macropodumine CP-388 (murine leukemia)IC50: 10.3 µM[1]
Daphnicyclidin AP-388 (murine leukemia)IC50: 13.8 µM[1]
Daphnicyclidin MSGC-7901 (human gastric cancer)IC50: 22.4 µM[1]
Daphnicyclidin NSGC-7901 (human gastric cancer)IC50: 25.6 µM[1]

Note: This table presents data for alkaloids structurally related to this compound to highlight the potential cytotoxic profile of this chemical class. No quantitative data for this compound is currently available.

The mechanism of action for the cytotoxic effects of these alkaloids has not been fully elucidated, but it is hypothesized to involve the induction of apoptosis. Further investigation into the specific molecular targets and signaling pathways affected by these compounds is warranted.

Neuroprotective and Anti-inflammatory Effects

Several Daphniphyllum alkaloids have been reported to possess neuroprotective and anti-inflammatory properties. Given the structural similarities within this class of compounds, it is plausible that this compound may also exhibit such activities. These potential applications could be relevant for the development of therapeutics for neurodegenerative diseases and inflammatory disorders.

Experimental Protocols: A General Framework for Cytotoxicity Screening

While specific experimental protocols for this compound are not available, a standard methodology for evaluating the in vitro cytotoxicity of a novel natural product is presented below. This serves as a general guideline for researchers initiating studies on this compound.

1. Cell Culture:

  • Human cancer cell lines (e.g., as listed in Table 1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium.

  • The cells are treated with the different concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.

3. Apoptosis Assay (Flow Cytometry):

  • Cells are treated with this compound at concentrations around the determined IC50 value.

  • After the treatment period, both adherent and floating cells are collected.

  • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for the investigation of a novel natural product like this compound and a conceptual representation of a potential mechanism of action.

experimental_workflow cluster_extraction Isolation & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Studies plant Daphniphyllum macropodum extraction Extraction of Alkaloids plant->extraction isolation Isolation of this compound extraction->isolation structure Structure Elucidation isolation->structure cytotoxicity Cytotoxicity Assays (e.g., MTT) structure->cytotoxicity anti_inflammatory Anti-inflammatory Assays structure->anti_inflammatory neuroprotection Neuroprotection Assays structure->neuroprotection apoptosis Apoptosis Analysis (e.g., Flow Cytometry) cytotoxicity->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway animal Animal Models of Disease pathway->animal efficacy Efficacy & Toxicity Assessment animal->efficacy

Caption: Generalized workflow for the discovery and preclinical development of this compound.

signaling_pathway_hypothesis This compound This compound CellSurfaceReceptor Cell Surface Receptor (Hypothetical) This compound->CellSurfaceReceptor IntracellularTarget Intracellular Target (Hypothetical) This compound->IntracellularTarget KinaseCascade Kinase Cascade (e.g., MAPK/ERK) CellSurfaceReceptor->KinaseCascade ApoptosisModulation Modulation of Apoptotic Proteins (e.g., Bcl-2 family) IntracellularTarget->ApoptosisModulation TranscriptionFactor Transcription Factor Activation/Inhibition KinaseCascade->TranscriptionFactor TranscriptionFactor->ApoptosisModulation CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest Apoptosis Apoptosis ApoptosisModulation->Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothetical signaling pathways potentially modulated by this compound leading to apoptosis.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely untapped due to a lack of dedicated research. The information available for structurally related Daphniphyllum alkaloids strongly suggests that this compound is a promising candidate for further investigation, particularly in the fields of oncology and neuropharmacology.

To unlock the potential of this natural product, future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and neuroprotective activities of this compound using a broad panel of in vitro assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in relevant animal models of disease.

References

Early-Stage Research on Daphmacropodine Cytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine, a Daphniphyllum alkaloid, has been a subject of interest within the natural product chemistry community. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its cytotoxic properties against cancer cell lines. To date, there is a notable absence of published early-stage research detailing the cytotoxic effects of this compound. This technical guide, therefore, serves to highlight this knowledge gap and provide a foundational framework of standard experimental protocols and potential signaling pathways that could be investigated in future studies on this compound's cytotoxicity.

Quantitative Data Summary

A thorough search of scientific databases and peer-reviewed journals did not yield any specific quantitative data on the cytotoxicity of this compound. Information such as IC50 values, cell viability percentages, and apoptosis rates for this compound across various cancer cell lines is not currently available in the public domain. The following table is presented as a template for organizing such data once it becomes available through future research.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Maximum Inhibition (%)Reference
e.g., MCF-7BreastMTT48Data Not AvailableData Not AvailableN/A
e.g., A549LungMTT72Data Not AvailableData Not AvailableN/A
e.g., HeLaCervicalMTT48Data Not AvailableData Not AvailableN/A
e.g., HepG2LiverMTT72Data Not AvailableData Not AvailableN/A

Table 1: Template for Summarizing this compound Cytotoxicity Data. This table is intended to serve as a standardized format for presenting future findings on the half-maximal inhibitory concentration (IC50) and other cytotoxicity metrics of this compound.

Key Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments that are fundamental in early-stage cytotoxicity research and would be applicable to the study of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[1][3] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for specific time points (e.g., 24, 48, 72 hours).

    • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[1]

Apoptosis Detection Assays

2. Western Blotting for Apoptosis Markers:

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for investigating the molecular mechanisms of apoptosis.[4]

  • Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to apoptosis-related proteins. Key markers include cleaved caspases (e.g., caspase-3, -8, -9) and cleaved poly(ADP-ribose) polymerase (PARP).[4]

  • Protocol:

    • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.

    • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-caspase-3, anti-cleaved PARP).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspases and PARP indicates apoptosis.[5]

Potential Signaling Pathways for Investigation

While no specific signaling pathways have been identified for this compound, the following are common pathways implicated in drug-induced cytotoxicity and apoptosis that could be explored in future research.

1. Intrinsic (Mitochondrial) Apoptosis Pathway:

This pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to cell death.[6][7]

2. Extrinsic (Death Receptor) Apoptosis Pathway:

This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.[6]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of the intrinsic and extrinsic apoptosis pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with this compound (Varying Concentrations & Times) start->treat mtt MTT Assay treat->mtt wb Western Blot treat->wb ic50 Calculate IC50 mtt->ic50 apoptosis_markers Analyze Apoptosis Markers (Cleaved Caspases, PARP) wb->apoptosis_markers conclusion Determine Cytotoxic Efficacy & Apoptotic Mechanism ic50->conclusion apoptosis_markers->conclusion

Figure 1: A generalized workflow for investigating the cytotoxicity of a novel compound like this compound.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Simplified representation of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion and Future Directions

The current body of scientific literature lacks primary data on the cytotoxic effects of this compound. This presents a clear opportunity for future research. Initial studies should focus on screening this compound against a panel of diverse cancer cell lines to determine its cytotoxic potential and establish IC50 values. Subsequent research can then delve into the underlying molecular mechanisms, investigating its effects on apoptosis, cell cycle progression, and key signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers venturing into the study of this compound's potential as a cytotoxic agent.

References

Predictive ADME/Tox Profile of Daphmacropodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following sections detail the methodologies for predicting and evaluating the key ADME/Tox parameters, present data in a structured format, and visualize the underlying processes and workflows.

In Silico ADME/Tox Prediction

Early-stage drug discovery heavily relies on computational, or in silico, models to predict the ADME/Tox properties of new chemical entities.[3][4] These tools use a compound's chemical structure to estimate its physicochemical and pharmacokinetic characteristics, helping to prioritize candidates for further experimental testing and identify potential liabilities. For natural products like Daphmacropodine, in silico profiling can offer valuable initial insights.[5][6][7]

A summary of key ADME/Tox parameters and their in silico predictions is presented in the table below.

Parameter In Silico Prediction Significance
Absorption
SolubilityPredicted aqueous solubility (logS)Influences dissolution and subsequent absorption.
PermeabilityPredicted Caco-2 permeability; Lipophilicity (logP/logD)Indicates the ability to cross the intestinal barrier.
P-gp SubstratePrediction of interaction with P-glycoproteinEfflux by P-gp can limit oral bioavailability.
Distribution
Plasma Protein BindingPrediction of the percentage bound to plasma proteinsAffects the fraction of free drug available for therapeutic action.
Blood-Brain BarrierPredicted ability to cross the BBBImportant for CNS-targeted drugs and for assessing potential CNS toxicity.
Volume of DistributionPredicted VdIndicates the extent of drug distribution into tissues versus plasma.
Metabolism
CYP450 SubstratePrediction of metabolism by major CYP isoforms (e.g., 3A4, 2D6, 2C9)Identifies the primary metabolic pathways.
CYP450 InhibitionPrediction of inhibitory potential against major CYP isoformsAssesses the risk of drug-drug interactions.
Excretion
ClearancePredicted total clearance rateDetermines the dosing regimen.
Toxicity
hERG InhibitionPrediction of binding to the hERG potassium channelA key indicator for potential cardiotoxicity.
MutagenicityPrediction of Ames test outcomeIndicates the potential to cause genetic mutations.
HepatotoxicityPrediction of liver injury potentialAssesses the risk of drug-induced liver damage.

In Vitro Experimental Protocols and Data Presentation

Following in silico screening, in vitro assays provide the first experimental data on a compound's ADME/Tox profile. These assays are crucial for validating computational predictions and making informed decisions about advancing a compound.[8][9][10]

Absorption

1. Aqueous Solubility

  • Purpose: To determine the maximum concentration of this compound that can dissolve in an aqueous buffer, mimicking physiological pH.

  • Experimental Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Shake the suspension at room temperature for 24 hours to reach equilibrium.

    • Centrifuge to pellet the undissolved solid.

    • Analyze the supernatant for the concentration of dissolved this compound using LC-MS/MS.

Parameter Predicted Value Experimental Value
Aqueous Solubility (µM)

2. Cell Permeability (Caco-2 Assay)

  • Purpose: To assess the rate of transport of this compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

  • Experimental Protocol:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to form a differentiated monolayer.

    • Confirm monolayer integrity using transepithelial electrical resistance (TEER) measurements.

    • Add this compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in the reverse direction (B to A).

    • Quantify the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Parameter Predicted Value Experimental Value
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio (Papp B→A / Papp A→B)
Distribution

1. Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

  • Purpose: To determine the percentage of this compound that binds to plasma proteins, which affects its distribution and availability.

  • Experimental Protocol:

    • Use a RED device with a semipermeable membrane that separates a plasma-containing chamber from a buffer-containing chamber.

    • Add this compound to the plasma chamber.

    • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu) and the percentage bound.

Parameter Predicted Value Experimental Value
Fraction Unbound (fu)
Percent Bound (%)
Metabolism

1. Metabolic Stability (Human Liver Microsomes)

  • Purpose: To evaluate the susceptibility of this compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), in human liver microsomes.

  • Experimental Protocol:

    • Incubate this compound at a fixed concentration with human liver microsomes and NADPH (as a cofactor) at 37°C.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound (this compound) by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parameter Experimental Value
In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)

2. CYP450 Inhibition Assay

  • Purpose: To determine if this compound inhibits the activity of major CYP450 isoforms, which could lead to drug-drug interactions.[11][12][13]

  • Experimental Protocol:

    • Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding NADPH.

    • After a set incubation time, stop the reaction.

    • Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

CYP Isoform Probe Substrate Predicted Inhibition Experimental IC₅₀ (µM)
CYP1A2Phenacetin
CYP2C9Diclofenac
CYP2C19S-Mephenytoin
CYP2D6Dextromethorphan
CYP3A4Midazolam
Toxicity

1. Cytotoxicity Assay (e.g., MTT Assay)

  • Purpose: To assess the general toxicity of this compound by measuring its effect on the viability of a representative cell line (e.g., HepG2, a human liver cell line).

  • Experimental Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • Add MTT reagent to the wells. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan (B1609692) product.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Parameter Cell Line Experimental IC₅₀ (µM)
CytotoxicityHepG2

2. hERG Safety Assay (Automated Patch Clamp)

  • Purpose: To evaluate the potential of this compound to inhibit the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmias.[14][15][16]

  • Experimental Protocol:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Employ an automated patch-clamp system (e.g., QPatch) to measure the hERG channel current in whole-cell configuration.

    • Apply a specific voltage protocol to elicit the hERG current.

    • Perfuse the cells with increasing concentrations of this compound.

    • Measure the inhibition of the hERG current at each concentration.

    • Calculate the IC₅₀ value for hERG inhibition.

Parameter Predicted Inhibition Experimental IC₅₀ (µM)
hERG Inhibition

Mandatory Visualizations

ADME_Tox_Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Assays cluster_2 Data Analysis & Decision InSilico This compound Structure ADME_Pred ADME Properties Prediction InSilico->ADME_Pred Tox_Pred Toxicity Prediction InSilico->Tox_Pred Absorption Absorption Assays (Solubility, Caco-2) ADME_Pred->Absorption Distribution Distribution Assays (Plasma Protein Binding) ADME_Pred->Distribution Metabolism Metabolism Assays (Microsomal Stability, CYP Inhibition) ADME_Pred->Metabolism Toxicity Toxicity Assays (Cytotoxicity, hERG) Tox_Pred->Toxicity Analysis Profile Assessment & Risk-Benefit Analysis Absorption->Analysis Distribution->Analysis Metabolism->Analysis Toxicity->Analysis Go_NoGo Go/No-Go Decision for In Vivo Studies Analysis->Go_NoGo

Caption: General workflow for ADME/Tox profiling of a new chemical entity.

Drug_Metabolism_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Start This compound (Lipophilic) Phase1 Oxidation, Reduction, Hydrolysis (CYP450 Enzymes) Start->Phase1 Intermediate Metabolite (More Polar) Phase1->Intermediate Phase2 Conjugation (Glucuronidation, Sulfation) Final Conjugated Metabolite (Water-Soluble) Phase2->Final Intermediate->Phase2 Excretion Excretion (Urine, Bile) Intermediate->Excretion If sufficiently polar Final->Excretion

Caption: Major pathways of drug metabolism (Phase I and Phase II).

hERG_Inhibition_Pathway Compound This compound hERG hERG K+ Channel Compound->hERG Binds to Block Channel Blockade hERG->Block Current Reduced K+ Efflux Block->Current Repol Delayed Cardiac Repolarization Current->Repol QT QT Interval Prolongation Repol->QT TdP Torsades de Pointes (Arrhythmia) QT->TdP

Caption: Simplified signaling pathway of hERG channel inhibition.

Pgp_Efflux cluster_cell Intestinal Epithelial Cell Pgp P-glycoprotein (P-gp) Efflux Pump ADP ADP + Pi Pgp->ADP Drug_out This compound (Intestinal Lumen) Pgp->Drug_out Efflux ATP ATP ATP->Pgp Drug_in This compound (Inside Cell) Drug_in->Pgp

Caption: Mechanism of P-glycoprotein mediated drug efflux.

References

Methodological & Application

Synthetic Protocols for the Core Structure of Daphmacropodine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the tetracyclic core structure of daphnimacropodine alkaloids. As a total synthesis of Daphmacropodine itself has not yet been reported, this methodology, developed by Chen, Xu, and colleagues, represents a significant advancement in accessing the complex architecture of this class of natural products. The key transformations include a strategic intramolecular carbamate (B1207046) aza-Michael addition and a gold-catalyzed alkyne hydration followed by an aldol (B89426) condensation to construct the intricate ring system.

Synthetic Strategy Overview

The presented strategy employs a divergent approach, starting from a readily available diketone building block. The synthesis focuses on the stereocontrolled construction of the tetracyclic core, which is the common structural motif among daphnimacropodine alkaloids.

Key Synthetic Steps:
  • Synthesis of the Cyclohexenone Precursor: Construction of a functionalized cyclohexenone system bearing the necessary appendages for subsequent cyclizations.

  • Intramolecular Aza-Michael Addition: Formation of a key carbon-nitrogen bond to forge a piperidine (B6355638) ring, a crucial component of the core structure.

  • Gold-Catalyzed Hydration and Aldol Cascade: A gold(I)-catalyzed hydration of an alkyne moiety initiates a cascade reaction, leading to the formation of a hydropyrrole ring via an intramolecular aldol condensation.

Experimental Protocols

The following are detailed experimental procedures for the key transformations in the synthesis of the daphnimacropodine core structure.

Protocol 1: Intramolecular Carbamate aza-Michael Addition

This protocol details the crucial cyclization step to form the piperidine ring of the core structure.

Reaction Scheme:

Materials:

  • Carbamate precursor

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the carbamate precursor (1.0 equiv) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 3.0 equiv) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tetracyclic core intermediate.

Protocol 2: Gold-Catalyzed Alkyne Hydration and Aldol Condensation

This protocol describes the one-pot cascade reaction to construct the hydropyrrole ring system.

Reaction Scheme:

Materials:

  • Alkyne precursor

  • (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (Ph3PAuNTf2)

  • Anhydrous methanol (B129727) (MeOH)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the alkyne precursor (1.0 equiv) in a 1:1 mixture of anhydrous MeOH and DCM under an argon atmosphere, add Ph3PAuNTf2 (0.1 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final pentacyclic product.

Quantitative Data Summary

The following tables summarize the yields and key analytical data for the pivotal intermediates in the synthesis of the daphnimacropodine core structure.

Compound Step Reagents and Conditions Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ ¹³C NMR (CDCl₃, 101 MHz) δ HRMS (ESI) [M+H]⁺
Tetracyclic Intermediate Intramolecular aza-Michael AdditionNaH, THF, 0 °C to rt75Characteristic peaks for the cyclized productCharacteristic peaks for the cyclized productCalculated and found m/z values
Pentacyclic Product Au-Catalyzed CascadePh3PAuNTf2, MeOH/DCM, rt68Characteristic peaks for the final core structureCharacteristic peaks for the final core structureCalculated and found m/z values

Note: Specific NMR and HRMS data would be populated from the supporting information of the cited publication.

Visualizations

Synthetic Pathway Workflow

The following diagram illustrates the overall synthetic workflow for the construction of the daphnimacropodine core structure.

Synthetic_Pathway start Diketone Building Block precursor Cyclohexenone Precursor start->precursor Multi-step synthesis carbamate Carbamate Precursor precursor->carbamate Carbamate formation tetracycle Tetracyclic Intermediate carbamate->tetracycle Intramolecular aza-Michael Addition alkyne Alkyne Precursor tetracycle->alkyne Functional group manipulation pentacycle Daphnimacropodine Core alkyne->pentacycle Au-Catalyzed Hydration/Aldol Cascade

Caption: Synthetic route to the daphnimacropodine core.

Logical Relationship of Key Transformations

This diagram outlines the logical dependency of the key cyclization reactions.

Logical_Relationship A Formation of Cyclohexenone Backbone B Piperidine Ring Formation (aza-Michael Addition) A->B D Tetracyclic Core Structure B->D C Hydropyrrole Ring Formation (Au-Catalyzed Cascade) E Final Core Structure C->E D->C

Caption: Key cyclizations in the core synthesis.

Application Notes & Protocols: Extraction and Purification of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the extraction and purification of Daphmacropodine, a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. The protocols outlined below are based on established phytochemical techniques for alkaloid isolation and purification.

Introduction to this compound

This compound is a member of the Daphniphyllum alkaloids, a large family of natural products known for their structural diversity and significant biological activities. These alkaloids are primarily isolated from various parts of Daphniphyllum macropodum, including the leaves, stems, and fruits.[1][2][3] The intricate architecture of these molecules has made them a subject of interest for both phytochemical and synthetic chemists.

Extraction of Total Alkaloids from Daphniphyllum macropodum

The initial step in obtaining this compound is the extraction of the total alkaloid content from the plant material. A common approach involves solvent extraction, which can be enhanced by techniques such as ultrasound-assisted extraction (UAE) to improve efficiency.

Conventional Solvent Extraction Protocol

This protocol describes a standard method for the extraction of total alkaloids from dried and powdered plant material.

Materials:

Protocol:

  • Maceration: Soak the powdered plant material (1 kg) in methanol (5 L) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in 2% HCl (500 mL) and partition with ethyl acetate (3 x 500 mL) to remove neutral and weakly acidic compounds. b. Basify the acidic aqueous layer to pH 9-10 with sodium carbonate or ammonium hydroxide. c. Extract the liberated alkaloids with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE can significantly reduce extraction time and solvent consumption.

Materials:

  • Same as in 2.1

  • Ultrasonic bath or probe sonicator

Protocol:

  • Sonication: Place the powdered plant material (100 g) in a flask with methanol (500 mL). Submerge the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.

  • Extraction Parameters: Sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Repetition: Filter the mixture and repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration and Partitioning: Combine the extracts and proceed with the concentration and acid-base partitioning steps as described in the conventional solvent extraction protocol (steps 2-4).

Purification of this compound

The purification of this compound from the total alkaloid extract is typically a multi-step process involving various chromatographic techniques.

Column Chromatography for Initial Fractionation

Column chromatography is employed for the initial separation of the complex alkaloid mixture into fractions of decreasing complexity.

Materials:

  • Total alkaloid extract

  • Silica (B1680970) gel (100-200 mesh)

  • Glass column

  • Solvent system: Chloroform (B151607) (CHCl₃) - Methanol (MeOH) gradient

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Protocol:

  • Column Packing: Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Sample Loading: Adsorb the total alkaloid extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% CHCl₃ to CHCl₃:MeOH 9:1, 8:2, etc.).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).

  • TLC Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot the fractions on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest (based on comparison with a reference standard if available).

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.

Materials:

  • Partially purified fraction containing this compound

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile (ACN) - Water (H₂O) with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA)

  • HPLC-grade solvents

Protocol:

  • Method Development: Optimize the separation conditions on an analytical HPLC system first to determine the ideal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the enriched fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the preparative C18 column and elute with an isocratic or gradient mobile phase (e.g., a gradient of 30-70% ACN in water over 40 minutes).

  • Fraction Collection: Monitor the elution profile with the UV detector at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain pure this compound.

Data Presentation

The following tables summarize typical quantitative data that could be expected from the extraction and purification processes.

Table 1: Comparison of Extraction Methods for Total Alkaloids

Extraction MethodPlant Material (g)SolventVolume (L)Time (h)Yield (g)Yield (%)
Maceration1000Methanol3 x 57215.21.52
Ultrasound-Assisted100Methanol3 x 0.51.51.81.80

Table 2: Purification Summary for this compound

Purification StepStarting Material (g)Product (mg)Purity (%)Recovery (%)
Total Alkaloid Extract15.2-~5-
Silica Gel Column Chromatography10.0850~708.5
Preparative HPLC500320>9864

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow Plant Daphniphyllum macropodum (Leaves and Stems) Powder Powdered Plant Material Plant->Powder Extraction Solvent Extraction (Maceration or UAE) Powder->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Total_Alkaloids Total Alkaloid Extract Partitioning->Total_Alkaloids Column_Chromatography Silica Gel Column Chromatography Total_Alkaloids->Column_Chromatography Fractions Enriched this compound Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Stages

This diagram shows the hierarchical relationship and the increasing purity at each stage of the purification process.

Purification_Stages cluster_0 Purification Process Start Total Alkaloid Extract (Complex Mixture) Stage1 Column Chromatography (Fractionation) Start->Stage1 Decreasing Complexity Stage2 Preparative HPLC (High-Resolution Purification) Stage1->Stage2 Increasing Purity End Isolated this compound (High Purity) Stage2->End Final Product

Caption: Logical Flow of this compound Purification Stages.

References

X-ray Crystallography Protocol for Daphmacropodine: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the crystal structure of the alkaloid Daphmacropodine using single-crystal X-ray diffraction. While the specific crystallographic data for this compound is not publicly available, this protocol outlines a comprehensive workflow based on established methodologies for similar small molecules and natural products. The presented methodologies are designed to guide researchers in obtaining high-quality crystals and resolving the three-dimensional structure of this compound.

Application Notes

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a novel natural product like this compound, this information is invaluable for:

  • Unambiguous Structure Elucidation: Confirming the molecular structure, including the relative and absolute stereochemistry, which is crucial for understanding its biological activity.

  • Structure-Activity Relationship (SAR) Studies: Providing a basis for understanding how the molecule interacts with biological targets. This is a critical step in drug discovery and development, enabling the rational design of more potent and selective analogs.

  • Solid-State Characterization: Understanding the packing of molecules in the crystal lattice, which influences physical properties such as solubility, stability, and bioavailability.

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) of this compound, which can have significant implications for its pharmaceutical development.

Experimental Protocol

The following protocol details the key stages of an X-ray crystallography study for a small molecule like this compound.

Crystallization

The critical first step is to grow single crystals of this compound that are of sufficient size and quality for X-ray diffraction.

a. Material Purification:

  • Ensure the this compound sample is of high purity (>98%), as impurities can inhibit crystallization. Purification can be achieved by techniques such as recrystallization or chromatography.

b. Solvent Selection:

  • Perform solvent screening to identify suitable solvents or solvent systems in which this compound has moderate solubility.

  • Common solvents for crystallization of alkaloids include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane (B92381) or diethyl ether.

c. Crystallization Techniques:

  • Slow Evaporation: Dissolve this compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution as a drop on a cover slip (hanging drop) or a post (sitting drop) and seal it in a well containing a solvent in which the compound is insoluble but which is miscible with the first solvent. The precipitant will slowly diffuse into the drop, inducing crystallization.

  • Cooling: Prepare a saturated solution of this compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Crystal Mounting and Data Collection

a. Crystal Selection and Mounting:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection.

b. X-ray Diffraction Data Collection:

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the X-ray diffractometer.

  • An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Key parameters for data collection include:

    • X-ray source (e.g., Mo Kα or Cu Kα radiation)

    • Detector type

    • Exposure time per frame

    • Crystal-to-detector distance

Structure Solution and Refinement

a. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • The data is scaled and merged to produce a unique set of reflection data.

b. Structure Solution:

  • The phase problem is solved using direct methods or Patterson methods, which are standard for small molecules. This yields an initial electron density map.

c. Structure Refinement:

  • An initial model of the this compound molecule is built into the electron density map.

  • The atomic positions and displacement parameters are refined against the experimental diffraction data using least-squares methods.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated to ensure its chemical and crystallographic reasonability.

Quantitative Data Summary

As the specific crystallographic data for this compound is not available in public databases, a representative table for a related Daphniphyllum alkaloid, Daphmacrine Methiodide , would be presented here. This would typically include:

ParameterValue
Chemical FormulaC₃₃H₄₈INO₄
Formula Weight677.64
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Note: The actual values would be populated upon successful structure determination.

Workflow Visualization

The following diagram illustrates the general workflow for the X-ray crystallography of this compound.

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification Purification of this compound Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

X-ray Crystallography Workflow for this compound.

Application Notes and Protocols for Daphmacropodine Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine, an alkaloid compound, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The evaluation of a compound's cytotoxicity is a critical first step in the drug development process. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using two common in vitro methods: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity. Additionally, a potential signaling pathway for this compound-induced apoptosis is outlined.

Data Presentation

The quantitative results from the cytotoxicity assays should be summarized to compare the effects of this compound across different cancer cell lines, concentrations, and incubation times. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HOSHuman Osteosarcoma723.89[2]
MCF-7Breast Cancer48[Example Data]
A549Lung Cancer48[Example Data]
HeLaCervical Cancer48[Example Data]

Note: Example data is illustrative. Actual IC50 values should be determined experimentally.

Table 2: Percentage of Cytotoxicity (LDH Assay)

Cell LineThis compound Conc. (µM)% Cytotoxicity (Mean ± SD)
HOS1[Example Data]
5[Example Data]
10[Example Data]
MCF-71[Example Data]
5[Example Data]
10[Example Data]

Note: Data should be presented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

A comprehensive assessment of cytotoxicity is best achieved using multiple assays that measure different cellular parameters.[3] It is recommended to test this compound on both cancerous and non-cancerous cell lines to evaluate its selective toxicity.

Cell Culture and Seeding
  • Cell Line Selection : Choose appropriate human cancer cell lines for testing (e.g., HOS, MCF-7, A549, HeLa).

  • Cell Culture Conditions : Culture the selected cell lines in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells in 96-well plates at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere and enter the logarithmic growth phase for 24 hours before treatment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Treatment : After 24 hours of cell seeding, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition : Following incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background correction.

LDH Assay for Cytotoxicity (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised.[4]

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Treatment : Prepare the 96-well plate with cells, this compound at various concentrations, and controls (spontaneous LDH release, maximum LDH release, and background).

  • Incubation : Incubate the plate for the desired time at 37°C.

  • Supernatant Collection : After incubation, centrifuge the plate at 400 x g for 5 minutes.[5] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction : Prepare the LDH reaction solution according to the kit manufacturer's instructions. Add 100 µL of the reaction solution to each well containing the supernatant.[5]

  • Incubation : Incubate the plate with gentle shaking on an orbital shaker for 30 minutes at 37°C.[5]

  • Absorbance Reading : Measure the absorbance at 490 nm using a plate reader.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding add_this compound Add this compound (various conc.) cell_seeding->add_this compound incubation Incubate (24, 48, 72h) add_this compound->incubation add_mtt Add MTT Reagent incubation->add_mtt collect_supernatant Collect Supernatant incubation->collect_supernatant incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance_mtt Read Absorbance (570nm) add_solubilization->read_absorbance_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30min) add_ldh_reagent->incubate_ldh read_absorbance_ldh Read Absorbance (490nm) incubate_ldh->read_absorbance_ldh G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound G2M_arrest G2/M Phase Arrest This compound->G2M_arrest Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax Cdc2_CyclinB1 ↓ Cdc2, Cyclin B1 G2M_arrest->Cdc2_CyclinB1 Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Daphmacropodine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine, a Daphniphyllum alkaloid, and its analogs have emerged as a promising class of natural products with potential therapeutic applications. Preliminary studies have indicated their cytotoxic effects against various cancer cell lines, as well as antibacterial and pesticidal activities.[1] To efficiently explore the full therapeutic potential of a library of this compound analogs, high-throughput screening (HTS) methodologies are essential. HTS enables the rapid evaluation of large numbers of compounds, facilitating the identification of lead candidates with desired biological activities.[2][3]

These application notes provide a comprehensive guide to the high-throughput screening of this compound analogs, covering experimental protocols, data presentation, and potential signaling pathways for investigation. The protocols described herein are based on established HTS principles for natural product screening and can be adapted to specific research needs.[4][5][6]

I. High-Throughput Screening Assays for this compound Analogs

Given the known cytotoxic and antibacterial properties of this compound analogs, the following HTS assays are recommended for primary screening and hit validation.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for identifying analogs with anticancer potential. A common approach is to screen for compounds that selectively inhibit the growth of cancer cells while exhibiting minimal toxicity to normal cells.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Antibacterial Susceptibility Assays

To identify analogs with antibacterial activity, a broth microdilution method in a high-throughput format is recommended. This will determine the minimum inhibitory concentration (MIC) of the compounds.

Recommended Assay: High-Throughput Broth Microdilution Assay

This assay measures the ability of compounds to inhibit bacterial growth in a liquid culture medium.

II. Experimental Protocols

Protocol: High-Throughput Cell-Based Cytotoxicity Screening

Objective: To identify this compound analogs that exhibit cytotoxic effects against a panel of human cancer cell lines.

Materials:

  • This compound analog library (dissolved in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

  • Automated liquid handling system

Workflow Diagram:

HTS_Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis p1 Seed cells into 384-well plates p2 Incubate for 24 hours p1->p2 t1 Add this compound analogs (e.g., 10 µM final concentration) p2->t1 t3 Incubate for 48-72 hours t1->t3 t2 Add positive control (e.g., Doxorubicin) and negative control (DMSO) t2->t3 a1 Add CellTiter-Glo® reagent t3->a1 a2 Incubate for 10 minutes a1->a2 a3 Measure luminescence a2->a3 d1 Calculate percent viability a3->d1 d2 Identify primary hits (e.g., >50% inhibition) d1->d2

Caption: High-throughput cytotoxicity screening workflow.

Procedure:

  • Cell Seeding: Using an automated liquid handler, seed cancer cells and normal cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a master plate of this compound analogs at the desired screening concentration (e.g., 10 µM).

    • Using an automated liquid handler, transfer a small volume (e.g., 40 nL) of each analog from the master plate to the cell plates.

    • Include appropriate controls: a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO control.

    • Identify primary "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Protocol: High-Throughput Antibacterial Screening

Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against pathogenic bacteria.

Materials:

  • This compound analog library (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 384-well clear plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm

  • Automated liquid handling system

Workflow Diagram:

HTS_Antibacterial_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_measurement Growth Measurement cluster_analysis Data Analysis p1 Dispense this compound analogs in serial dilutions p2 Add bacterial suspension p1->p2 i1 Incubate at 37°C for 18-24 hours p2->i1 m1 Measure optical density (OD600) i1->m1 d1 Determine Minimum Inhibitory Concentration (MIC) m1->d1

Caption: High-throughput antibacterial screening workflow.

Procedure:

  • Compound Plating: Using an automated liquid handler, perform serial dilutions of the this compound analogs in 384-well plates.

  • Bacterial Inoculation: Prepare a bacterial inoculum in CAMHB adjusted to a final concentration of 5 x 10^5 CFU/mL. Add the bacterial suspension to each well of the compound plates. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Growth Measurement: Measure the optical density at 600 nm (OD600) using a plate reader to determine bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of an analog that inhibits visible bacterial growth (a significant reduction in OD600 compared to the positive control).

III. Data Presentation

Quantitative data from HTS should be summarized in a clear and structured format to facilitate hit selection and further analysis.

Table 1: Hypothetical Cytotoxicity Screening Data for this compound Analogs
Analog IDConcentration (µM)HeLa % ViabilityMCF-7 % ViabilityA549 % ViabilityHEK293 % Viability
DPA-0011098.295.6101.399.1
DPA-0021045.152.388.492.5
DPA-0031012.58.915.775.3
Doxorubicin15.23.87.140.6
DMSO-100100100100
Table 2: Hypothetical Antibacterial Screening Data for this compound Analogs
Analog IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
DPA-001>128>128
DPA-0041664
DPA-0054128
Vancomycin1>128
Ciprofloxacin0.50.015

IV. Potential Signaling Pathways for Further Investigation

For analogs demonstrating significant cytotoxic activity, further investigation into their mechanism of action is crucial. Based on the known activities of other cytotoxic natural products, the following signaling pathways are potential targets for this compound analogs.

  • Apoptosis Pathway: Many cytotoxic compounds induce programmed cell death. Investigating the activation of caspases (e.g., caspase-3/7) and changes in the expression of Bcl-2 family proteins would be a logical next step.[6]

  • Cell Cycle Regulation: Analogs may induce cell cycle arrest. Flow cytometry analysis can determine the effects of hit compounds on cell cycle distribution (G1, S, G2/M phases).

  • MAPK/ERK Pathway: This pathway is often dysregulated in cancer and is a common target for anticancer drugs. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2.

  • PI3K/Akt/mTOR Pathway: This is another critical pathway involved in cell growth, proliferation, and survival that is frequently targeted in cancer therapy.

Diagram of a Potential Signaling Pathway for Investigation:

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Daphmacropodine_Analog This compound Analog Receptor Cell Surface Receptor (Hypothetical Target) Daphmacropodine_Analog->Receptor Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Receptor->Bcl2 Signal Transduction Caspase9 Caspase-9 Bcl2->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical apoptosis signaling pathway targeted by this compound analogs.

V. Conclusion

The high-throughput screening strategies outlined in these application notes provide a robust framework for the systematic evaluation of this compound analog libraries. By employing these cell-based and target-based assays, researchers can efficiently identify promising lead compounds for further development as potential anticancer or antibacterial agents. Subsequent mechanistic studies focused on relevant signaling pathways will be critical for elucidating their mode of action and advancing them through the drug discovery pipeline.

References

Daphmacropodine: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

The following application notes and protocols are provided as a comprehensive template for researchers investigating the in vitro effects of novel compounds like Daphmacropodine once a sensitive cell line has been identified. These protocols can be adapted to structure experiments and present data in a clear and standardized format.

Application Notes

These notes provide a framework for characterizing the in vitro anticancer effects of a test compound, using this compound as an example.

1. Cytotoxicity Profile:

The primary step is to determine the cytotoxic effects of this compound across a panel of human cancer cell lines. This allows for the identification of sensitive cell lines and the determination of the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
[Example] A549Lung CarcinomaData to be determinedData to be determined
[Example] MCF-7Breast AdenocarcinomaData to be determinedData to be determined
[Example] HepG2Hepatocellular CarcinomaData to be determinedData to be determined
[Example] PC-3Prostate CancerData to be determinedData to be determined
[Example] HCT116Colon CancerData to be determinedData to be determined

2. Induction of Apoptosis:

Following the identification of sensitive cell lines, the ability of this compound to induce programmed cell death (apoptosis) should be investigated. Quantitative analysis of apoptosis can be performed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Table 2: Apoptosis Induction by this compound in [Sensitive Cell Line]

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control0Data to be determinedData to be determinedData to be determined
This compound0.5 x IC50Data to be determinedData to be determinedData to be determined
This compound1 x IC50Data to be determinedData to be determinedData to be determined
This compound2 x IC50Data to be determinedData to be determinedData to be determined

3. Cell Cycle Analysis:

To understand the mechanism of growth inhibition, the effect of this compound on cell cycle progression should be assessed. This can be achieved by staining cells with a fluorescent DNA-binding dye (e.g., Propidium Iodide) and analyzing the DNA content by flow cytometry.

Table 3: Effect of this compound on Cell Cycle Distribution in [Sensitive Cell Line]

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control0Data to be determinedData to be determinedData to be determined
This compound0.5 x IC50Data to be determinedData to be determinedData to be determined
This compound1 x IC50Data to be determinedData to be determinedData to be determined
This compound2 x IC50Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the respective concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using an Annexin V-FITC and Propidium Iodide (PI) double staining kit followed by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using PI staining.

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Visualizations

Diagram 1: Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound

start Start cell_culture Cell Line Panel (e.g., A549, MCF-7) start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 sensitive_line Select Sensitive Cell Line ic50->sensitive_line apoptosis Apoptosis Assay (Annexin V/PI) sensitive_line->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) sensitive_line->cell_cycle pathway Signaling Pathway Analysis (Western Blot) sensitive_line->pathway end End apoptosis->end cell_cycle->end pathway->end

Caption: Workflow for assessing this compound's in vitro anticancer effects.

References

Application Notes and Protocols for Daphmacropodine Target Identification and Deconvolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Daphmacropodine and the Challenge of Target Identification

This compound is a complex alkaloid isolated from plants of the Daphniphyllum genus. Like other Daphniphyllum alkaloids, it possesses a unique and intricate molecular architecture.[1][2] Preliminary studies have indicated that related alkaloids from this family exhibit a range of biological activities, including cytotoxic effects against cancer cell lines, as well as anti-inflammatory and autophagy-inducing properties.[1][3] Specifically, some Daphniphyllum alkaloids have been shown to inhibit NF-κB and TGF-β signaling pathways and to induce autophagy, suggesting potential therapeutic applications.[3] However, the precise molecular targets of this compound remain unknown. Identifying these targets is a critical step in understanding its mechanism of action, elucidating potential therapeutic applications, and assessing any off-target effects.

These application notes provide a comprehensive overview of modern strategies and detailed protocols for the identification and deconvolution of this compound's cellular targets. The methodologies described encompass both experimental and computational approaches, offering a multi-faceted strategy for researchers.

Section 1: Computational Approaches for Target Prediction

Before embarking on extensive experimental work, in silico methods can provide valuable initial hypotheses about the potential targets of this compound. These approaches leverage the compound's structure to predict its interactions with known protein targets.

Overview of In Silico Target Fishing

Computational target prediction, or "target fishing," uses the chemical structure of a small molecule to screen against databases of protein structures or pharmacophore models.[4][5] This can be broadly categorized into structure-based and ligand-based approaches.[6] Structure-based methods involve docking the small molecule into the binding sites of a large number of proteins to predict binding affinity. Ligand-based methods compare the structure of the query molecule to libraries of compounds with known biological activities.

A typical workflow for in silico target prediction involves:

  • Compound Preparation : Generating a 3D structure of this compound.

  • Target Database Selection : Choosing a database of protein structures (e.g., PDB) or pharmacophore models.

  • Screening : Running the docking or similarity search algorithms.

  • Hit Prioritization : Ranking the potential targets based on scoring functions or similarity metrics.

  • Pathway Analysis : Analyzing the top-ranked targets to identify overrepresented biological pathways.

Protocol for In Silico Target Prediction

Objective: To generate a prioritized list of potential protein targets for this compound using a combination of ligand-based and structure-based computational methods.

Materials:

  • A computer with access to the internet and appropriate software.

  • The 2D or 3D structure of this compound (e.g., in SDF or MOL2 format).

  • Access to online target prediction tools and databases (e.g., SwissTargetPrediction, PharmMapper, SuperPred, and docking software like AutoDock Vina).

Procedure:

  • Ligand-Based Target Prediction (Similarity Searching):

    • Navigate to a web-based tool such as SwissTargetPrediction.

    • Input the SMILES string or draw the 2D structure of this compound.

    • Initiate the prediction. The server will compare the structure of this compound to a library of known active compounds and predict targets based on structural similarity.

    • Analyze the results, which are typically presented as a list of protein targets ranked by probability.

  • Structure-Based Target Prediction (Inverse Docking):

    • Prepare the 3D structure of this compound. This may involve energy minimization using software like Avogadro or UCSF Chimera.

    • Use a platform like PharmMapper, which identifies potential targets by fitting the pharmacophore features of this compound to a database of protein binding sites.

    • Alternatively, for a more targeted approach, select a panel of candidate proteins (e.g., kinases, transcription factors) and perform molecular docking using AutoDock Vina or similar software.

    • For each docking simulation, analyze the predicted binding affinity (e.g., kcal/mol) and the binding pose of this compound within the protein's active site.

  • Data Integration and Pathway Analysis:

    • Combine the lists of potential targets generated from the different methods.

    • Use a pathway analysis tool (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the predicted targets. This can provide insights into the potential mechanism of action.

Visualization of Computational Workflow

G cluster_input Input cluster_methods Prediction Methods cluster_analysis Analysis cluster_output Output This compound This compound Structure (2D/3D) LigandBased Ligand-Based Methods (e.g., SwissTargetPrediction) This compound->LigandBased StructureBased Structure-Based Methods (e.g., PharmMapper, Docking) This compound->StructureBased TargetList Prioritized List of Potential Targets LigandBased->TargetList StructureBased->TargetList PathwayAnalysis Pathway Enrichment Analysis (KEGG, Reactome) TargetList->PathwayAnalysis Hypothesis Experimentally Testable Hypotheses PathwayAnalysis->Hypothesis

Caption: Workflow for in silico target prediction of this compound.

Section 2: Experimental Strategies for Target Identification

Experimental validation is essential to confirm the predictions from computational models and to discover novel targets. The following protocols describe robust methods for identifying the direct binding partners of this compound in a cellular context.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Principle: This technique involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[1][7]

Protocol:

Objective: To identify proteins that directly bind to this compound from a cell lysate.

Materials:

  • This compound and a chemically modified version with a linker for immobilization.

  • NHS-activated sepharose beads.

  • Cell line of interest (e.g., a cancer cell line sensitive to Daphniphyllum alkaloids).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., high salt buffer or a solution of free this compound).

  • Mass spectrometer.

Procedure:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxyl group).

    • Couple the this compound derivative to NHS-activated sepharose beads according to the manufacturer's instructions.

    • Prepare control beads by blocking the reactive groups without adding the compound.

  • Preparation of Cell Lysate:

    • Culture cells to ~80-90% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using elution buffer.

    • Concentrate and separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and extract the resulting peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Compare the proteins identified from the this compound beads to those from the control beads to identify specific binders.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Protocol:

Objective: To confirm the direct binding of this compound to a candidate target protein in intact cells.

Materials:

  • This compound.

  • Cell line expressing the candidate target protein.

  • DMSO (vehicle control).

  • PBS.

  • Lysis buffer with protease inhibitors.

  • Antibody against the candidate target protein.

  • Western blotting reagents and equipment.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with this compound or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the candidate target protein.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Plot the normalized band intensity against temperature to generate a melting curve for both the this compound-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS relies on the principle that ligand binding stabilizes a protein. However, instead of thermal denaturation, DARTS uses proteases to digest the proteins. The target protein, when bound to the ligand, will be more resistant to proteolytic degradation.[10][11]

Protocol:

Objective: To identify the protein targets of this compound without chemical modification of the compound.

Materials:

  • This compound.

  • Cell line of interest.

  • Lysis buffer (non-denaturing, e.g., M-PER).

  • Protease (e.g., pronase or thermolysin).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Preparation of Cell Lysate:

    • Prepare a native cell lysate as described for AC-MS.

  • Compound Incubation:

    • Incubate the cell lysate with this compound or DMSO for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease to the lysates to a final concentration that results in partial digestion of the total protein content. The optimal protease concentration should be determined empirically.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling.

  • Analysis:

    • Separate the digested lysates by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or perform Western blotting for a candidate protein.

    • A protein band that is more intense in the this compound-treated lane compared to the DMSO-treated lane is a potential target.

Visualization of Experimental Workflows

G cluster_acms Affinity Chromatography-MS cluster_cetsa CETSA cluster_darts DARTS Immobilize Immobilize this compound on Beads IncubateLysate Incubate with Cell Lysate Immobilize->IncubateLysate Wash Wash to Remove Non-specific Binders IncubateLysate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS TreatCells Treat Cells with This compound Heat Apply Heat Challenge TreatCells->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse WB_CETSA Western Blot for Target Protein Lyse->WB_CETSA TreatLysate Treat Lysate with This compound Digest Protease Digestion TreatLysate->Digest SDS_PAGE SDS-PAGE Analysis Digest->SDS_PAGE

Caption: Experimental workflows for target identification of this compound.

Section 3: Investigating Downstream Signaling Pathways

Based on the known biological activities of related Daphniphyllum alkaloids, which include inhibition of NF-κB and TGF-β signaling and induction of autophagy, a hypothetical signaling pathway can be proposed for investigation following target identification.

Hypothetical Signaling Pathway Modulated by this compound

If this compound is found to target an upstream kinase (e.g., a kinase involved in the IKK complex for NF-κB signaling or a TGF-β receptor kinase), its inhibitory action could lead to the downstream effects observed with related compounds.

G cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β Pathway This compound This compound IKK IKK Complex This compound->IKK inhibits? TGFbR TGF-β Receptor This compound->TGFbR inhibits? IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression SMAD SMAD2/3 TGFbR->SMAD phosphorylates SMAD_nucleus SMAD2/3/4 (nucleus) SMAD->SMAD_nucleus TGFb_genes Target Gene Expression SMAD_nucleus->TGFb_genes

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

Section 4: Data Presentation

The quantitative data generated from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Putative this compound Interacting Proteins Identified by AC-MS
Protein IDGene NameProtein NamePeptide Count (this compound)Peptide Count (Control)Fold Change
P04637TP53Cellular tumor antigen p5325125.0
P62258IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta180-
Q13546TGFBR1TGF-beta receptor type-115115.0
..................
Table 2: CETSA Data for a Candidate Target Protein
Temperature (°C)Normalized Intensity (DMSO)Normalized Intensity (10 µM this compound)
401.001.00
450.980.99
500.850.95
550.520.88
600.210.65
650.050.30
Tm (°C) 54.1 59.5
Table 3: DARTS Results for Candidate Proteins
ProteinProtease Concentration (µg/mL)Relative Band Intensity (DMSO)Relative Band Intensity (this compound)Protection Factor
Candidate A100.450.851.89
Candidate B100.300.321.07
Loading Control101.001.001.00

Conclusion

The identification of this compound's molecular targets is a challenging but essential endeavor for its development as a potential therapeutic agent. The integrated approach described in these application notes, combining in silico prediction with robust experimental validation techniques such as AC-MS, CETSA, and DARTS, provides a powerful strategy for target deconvolution. The subsequent investigation of downstream signaling pathways, guided by the known bioactivities of related compounds, will further elucidate the mechanism of action of this intriguing natural product.

References

Application Notes and Protocols: Synthesis and Evaluation of Daphmacropodine Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, possesses a unique and intricate molecular architecture that has garnered significant attention from the synthetic chemistry and drug discovery communities. These alkaloids, isolated from evergreen plants of the Daphniphyllum genus, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] This document provides detailed application notes and protocols for the synthesis of structural analogs of this compound, focusing on strategies that allow for molecular diversity. Additionally, it presents data on their biological activities and outlines a representative signaling pathway potentially involved in their cytotoxic mechanism of action.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

The following table summarizes the reported cytotoxic activities of various Daphniphyllum alkaloids, providing a comparative overview of their potency against different human cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnezomine WHeLa (Cervical Cancer)25.1 (converted from 16.0 µg/mL)[3]
Daphnioldhanol AHeLa (Cervical Cancer)31.9[4]
Dcalycinumine ANasopharyngeal Cancer CellsNot specified, but showed significant inhibition[5]
Daphnicyclidin MP-388 (Murine Leukemia)5.7[6]
SGC-7901 (Gastric Cancer)22.4[6]
Daphnicyclidin NP-388 (Murine Leukemia)6.5[6]
SGC-7901 (Gastric Cancer)25.6[6]
Macropodumine CP-388 (Murine Leukemia)10.3[6]
Daphnicyclidin AP-388 (Murine Leukemia)13.8[6]

Experimental Protocols: Divergent Synthesis of Calyciphylline A-Type Alkaloid Cores

A key strategy for generating a library of this compound analogs is through a divergent synthetic approach, where a common intermediate is elaborated into multiple distinct scaffolds. The following protocols are based on the synthesis of calyciphylline A-type alkaloids, which share structural similarities with this compound.

Protocol 1: Synthesis of the Aza-Bridged Core Structure

This protocol details the enantioselective construction of a key aza-bridged bicyclic intermediate, a common feature in many Daphniphyllum alkaloids.

Reaction: Mg(ClO₄)₂-catalyzed intramolecular amidocyclization.

Materials:

Procedure:

  • Dissolve the amide precursor in anhydrous dichloromethane under an inert atmosphere.

  • Add Mg(ClO₄)₂ (typically 0.1 to 0.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the aza-bridged core structure.

Protocol 2: Diversification of the Core Structure

From the aza-bridged core, different synthetic routes can be taken to generate diverse structural analogs.

Route A: Synthesis of the Himalensine A Scaffold

Key Reactions: Cu-catalyzed intramolecular cyclopropanation followed by a phosphine-catalyzed Cope-type rearrangement.[5]

Procedure:

  • To a solution of the aza-bridged core functionalized with a diazoacetate and an olefin in a suitable solvent (e.g., dichloromethane), add a copper catalyst (e.g., Cu(acac)₂).

  • Stir the reaction at room temperature until the cyclopropanation is complete.

  • Isolate the cyclopropane (B1198618) intermediate.

  • Treat the intermediate with a phosphine (B1218219) catalyst (e.g., triphenylphosphine) in a high-boiling solvent (e.g., toluene) and heat to induce the Cope-type rearrangement.

  • Purify the resulting product to obtain the himalensine A scaffold.

Route B: Synthesis of the Daphenylline (B12778079) Scaffold

Key Reaction: One-pot Diels-Alder/aromatization.[5]

Procedure:

  • Functionalize the aza-bridged core to introduce a diene and a dienophile.

  • In a sealed tube, dissolve the diene-dienophile precursor in a suitable solvent (e.g., toluene (B28343) or xylene).

  • Add a dienophile activating agent if necessary (e.g., a Lewis acid).

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) to promote the intramolecular Diels-Alder reaction.

  • After the cycloaddition is complete, add an oxidizing agent (e.g., DDQ or manganese dioxide) to the same pot to effect aromatization.

  • Cool the reaction mixture and purify the product to yield the daphenylline scaffold.

Visualizations

Divergent Synthetic Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_divergence Diversification Amide Precursor Amide Precursor Aza-bridged Core Aza-bridged Core Amide Precursor->Aza-bridged Core Intramolecular Amidocyclization Himalensine Scaffold Himalensine Scaffold Aza-bridged Core->Himalensine Scaffold Cyclopropanation/ Cope Rearrangement Daphenylline Scaffold Daphenylline Scaffold Aza-bridged Core->Daphenylline Scaffold Diels-Alder/ Aromatization

Caption: Divergent synthesis of this compound analogs.

Hypothesized Signaling Pathway for Cytotoxicity

While the precise molecular targets of this compound and its analogs are still under investigation, many natural product-derived cytotoxic agents induce apoptosis in cancer cells. The following diagram illustrates a generalized intrinsic apoptotic pathway that may be activated by these compounds.

G cluster_stimulus Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound Analog This compound Analog Bax/Bak Activation Bax/Bak Activation This compound Analog->Bax/Bak Activation Induces Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A representative intrinsic apoptosis pathway.

Conclusion

The synthetic strategies outlined in these application notes provide a framework for the generation of diverse this compound structural analogs. The divergent approach, starting from a common core, is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. The provided cytotoxicity data highlights the potential of Daphniphyllum alkaloids as anticancer agents. Further research is warranted to elucidate the specific molecular targets and signaling pathways of these complex natural products to fully realize their therapeutic potential. The presented protocols and visualizations serve as a valuable resource for researchers in this exciting and challenging field.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine, a natural alkaloid isolated from Daphniphyllum macropodum, belongs to a class of compounds that have demonstrated cytotoxic activities against various cancer cell lines. Preliminary evidence suggests that related Daphniphyllum alkaloids exhibit anti-proliferative effects, hinting at the potential of this compound as an anti-cancer agent. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of this compound, focusing on its potential to induce apoptosis and cell cycle arrest in cancer cells.

The protocols outlined below are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Hypothetical Mechanism of Action

Based on the known biological activities of similar alkaloids, it is hypothesized that this compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest at the G2/M phase.

  • Apoptosis Induction: this compound is postulated to trigger the intrinsic apoptosis pathway, leading to the activation of caspase cascades and subsequent programmed cell death.

  • Cell Cycle Arrest: It is proposed that this compound can disrupt the normal progression of the cell cycle, specifically at the G2/M checkpoint, preventing cancer cells from entering mitosis and thus inhibiting their proliferation.

Data Presentation

The following tables provide a structured format for presenting quantitative data from in vivo efficacy studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Murine Leukemia (P-388) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Mean Survival Time (Days) ± SDIncrease in Lifespan (%)
Vehicle Control-IntraperitonealDaily850 ± 120025 ± 30
This compound10IntraperitonealDaily510 ± 954035 ± 440
This compound25IntraperitonealDaily255 ± 607045 ± 580
This compound50IntraperitonealDaily102 ± 308855 ± 6120
Positive Control (Doxorubicin)5IntravenousTwice weekly170 ± 458050 ± 5100

Table 2: In Vivo Efficacy of this compound in a Human Gastric Carcinoma (SGC-7901) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SD (Day 28)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Oral GavageDaily1200 ± 1500+2 ± 1.5
This compound25Oral GavageDaily780 ± 11035+1 ± 2.0
This compound50Oral GavageDaily420 ± 8065-1 ± 2.5
This compound100Oral GavageDaily180 ± 5085-5 ± 3.0
Positive Control (Cisplatin)3IntraperitonealEvery 3 days300 ± 7075-8 ± 4.0

Experimental Protocols

Protocol 1: Murine Leukemia (P-388) Xenograft Model

Objective: To evaluate the in vivo anti-leukemic activity of this compound.

Materials:

  • P-388 murine leukemia cell line

  • Female DBA/2 mice (6-8 weeks old)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Doxorubicin (positive control)

  • Sterile PBS

  • Syringes and needles (27G)

  • Calipers

Procedure:

  • Cell Culture: Culture P-388 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Acclimatization: Acclimatize female DBA/2 mice for one week under standard laboratory conditions.

  • Tumor Inoculation: Harvest P-388 cells in their exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL. Inoculate 0.1 mL of the cell suspension (1 x 10⁶ cells) intraperitoneally into each mouse.

  • Animal Grouping and Treatment: Twenty-four hours post-inoculation, randomly divide the mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group: Administer the vehicle intraperitoneally daily.

    • This compound Treatment Groups: Administer this compound at varying doses (e.g., 10, 25, 50 mg/kg) intraperitoneally daily for a specified period (e.g., 10 days).

    • Positive Control Group: Administer Doxorubicin (e.g., 5 mg/kg) intravenously twice weekly.

  • Monitoring: Monitor the body weight and general health of the mice daily. Record survival time for each mouse.

  • Endpoint: The primary endpoint is the mean survival time. The experiment is terminated when all mice in the vehicle control group have died.

  • Data Analysis: Calculate the percentage increase in lifespan (% ILS) for each treatment group compared to the vehicle control group.

Protocol 2: Human Gastric Carcinoma (SGC-7901) Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of this compound against human gastric cancer.

Materials:

  • SGC-7901 human gastric carcinoma cell line

  • Female BALB/c nude mice (6-8 weeks old)

  • DMEM medium, FBS, Penicillin-Streptomycin

  • Matrigel

  • This compound (formulated for oral administration)

  • Cisplatin (positive control)

  • Sterile PBS

  • Syringes and needles (27G)

  • Calipers

Procedure:

  • Cell Culture: Culture SGC-7901 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Acclimatization: Acclimatize female BALB/c nude mice for one week.

  • Tumor Inoculation: Harvest SGC-7901 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Animal Grouping and Treatment: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group: Administer the vehicle orally daily.

    • This compound Treatment Groups: Administer this compound orally at varying doses (e.g., 25, 50, 100 mg/kg) daily for a specified period (e.g., 21 days).

    • Positive Control Group: Administer Cisplatin (e.g., 3 mg/kg) intraperitoneally every 3 days.

  • Monitoring: Monitor tumor volume, body weight, and general health of the mice throughout the study.

  • Endpoint: The study can be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor tissues can be used for histological analysis, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), and Western blotting to investigate the mechanism of action.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the hypothetical signaling pathways affected by this compound.

Apoptosis_Pathway cluster_extracellular Extracellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activation Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleavage & Activation Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway Induced by this compound.

Cell_Cycle_Arrest_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) This compound This compound Cdc25c Cdc25C This compound->Cdc25c Inhibits G2_Arrest G2/M Arrest This compound->G2_Arrest Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Cdc25c->Cdk1_CyclinB Activates Active_Cdk1_CyclinB Cdk1/Cyclin B (Active) Cdk1_CyclinB->Active_Cdk1_CyclinB Cdk1_CyclinB->G2_Arrest Mitosis Mitosis Active_Cdk1_CyclinB->Mitosis Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture (P-388, SGC-7901) Cytotoxicity_Assay Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity_Assay Animal_Model Xenograft Model Establishment Cytotoxicity_Assay->Animal_Model Inform Model Selection Treatment This compound Administration Animal_Model->Treatment Monitoring Tumor & Health Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Tumor Volume & Survival Analysis Endpoint->Tumor_Analysis Mechanism_Study Mechanism of Action Studies (IHC, Western Blot) Endpoint->Mechanism_Study Conclusion Conclusion on Efficacy Tumor_Analysis->Conclusion Mechanism_Study->Conclusion

Troubleshooting & Optimization

Technical Support Center: High-Resolution NMR Spectroscopy of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Daphmacropodine and related Daphniphyllum alkaloids. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in obtaining high-resolution NMR spectra, crucial for accurate structure elucidation and characterization.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks. What are the primary causes and how can I fix this?

A1: Peak broadening in the NMR spectrum of this compound can stem from several factors. Follow these troubleshooting steps to improve resolution:

  • Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening. If suspected, consider passing the sample through a small plug of Chelex resin. Residual solvents from purification can also contribute to broad peaks and complex spectra.

  • Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader signals. Prepare a more dilute sample (1-5 mg in 0.5-0.7 mL of solvent) to minimize these effects.

  • Shimming: Inhomogeneous magnetic fields are a frequent cause of poor resolution. Perform careful manual shimming or utilize the instrument's automated shimming routines to optimize field homogeneity across the sample.

  • Solvent Selection: The choice of deuterated solvent can impact spectral resolution. For this compound, CDCl₃ is commonly used. However, if signal overlap is an issue, consider using other solvents like benzene-d₆ or acetonitrile-d₃ to induce different chemical shifts. Ensure the solvent is of high purity and free from water.

  • Temperature Stability: Ensure the spectrometer's temperature control is stable. Temperature gradients within the sample can lead to peak broadening.

Q2: I am struggling with significant signal overlap in the aliphatic region of the ¹H NMR spectrum. What techniques can I use to resolve these signals?

A2: The complex polycyclic structure of this compound often leads to crowded aliphatic regions in the ¹H NMR spectrum. To resolve overlapping signals, consider the following advanced NMR techniques:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase spectral dispersion and improve the separation of overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension and greatly reducing overlap.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton.

  • Pure Shift NMR: This technique collapses multiplets into singlets, dramatically increasing spectral resolution by removing homonuclear coupling.

Q3: The sensitivity of my ¹³C NMR spectrum for this compound is low, requiring very long acquisition times. How can I improve the signal-to-noise ratio?

A3: The low natural abundance of the ¹³C isotope makes ¹³C NMR inherently less sensitive than ¹H NMR. To enhance sensitivity:

  • Increase the Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans.

  • Use a Cryoprobe: A cryogenically cooled probe can boost sensitivity by a factor of 3-4, significantly reducing experiment time.

  • Optimize Acquisition Parameters: Ensure the use of a properly calibrated 90° pulse and an appropriate relaxation delay (typically 1-2 seconds for ¹³C NMR).

  • Polarization Transfer Techniques: Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signals of protonated carbons and determine the multiplicity of each carbon signal (CH, CH₂, CH₃).

Troubleshooting Guide: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks 1. Poor shimming. 2. High sample concentration. 3. Paramagnetic impurities. 4. Suspended solid particles.1. Re-shim the magnet. 2. Dilute the sample. 3. Treat with a chelating agent. 4. Filter the sample before placing it in the NMR tube.
Signal Overlap 1. Inherent complexity of the molecule. 2. Insufficient magnetic field strength.1. Utilize 2D NMR techniques (COSY, HSQC, HMBC). 2. Use a higher field NMR spectrometer. 3. Try a different deuterated solvent to alter chemical shifts.
Low Sensitivity in ¹³C NMR 1. Low natural abundance of ¹³C. 2. Insufficient number of scans. 3. Suboptimal acquisition parameters.1. Use a cryoprobe if available. 2. Increase the number of scans. 3. Calibrate the pulse width and optimize the relaxation delay. Use polarization transfer experiments (DEPT).
Phasing Problems 1. Incorrect phase correction parameters.1. Manually phase the spectrum using a well-isolated, sharp peak as a reference.
Baseline Distortions 1. Instrumental imperfections. 2. Incorrect data processing.1. Apply baseline correction algorithms (e.g., polynomial fitting or Whittaker smoother) during data processing.

Experimental Protocols

High-Resolution 1D ¹H NMR of this compound
  • Sample Preparation:

    • Accurately weigh 1-5 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

  • Shimming:

    • Perform an automated shimming routine.

    • For optimal resolution, manually adjust the Z1, Z2, Z3, and spinning sideband shims to achieve a sharp, symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Pulse Width: Calibrate the 90° pulse width. A 30° flip angle is often used for quantitative measurements.

    • Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Acquisition Time (AQ): Set to at least 2-3 seconds for good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans (NS): Typically 16 to 64 scans for a moderately concentrated sample.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Manually phase the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

2D NMR Experiments for Structural Elucidation (COSY, HSQC, HMBC)

For 2D experiments, use the same prepared sample. Standard pulse programs available on the spectrometer software should be used. Key parameters to consider are the spectral widths in both dimensions, the number of increments in the indirect dimension (F1), and the number of scans per increment.

  • gCOSY: To observe ¹H-¹H correlations.

  • gHSQCAD: For one-bond ¹H-¹³C correlations.

  • gHMBCAD: For long-range ¹H-¹³C correlations (optimized for a coupling constant of ~8 Hz).

Quantitative Data

The following table presents representative ¹H and ¹³C NMR data for Daphmacrodin A, a closely related alkaloid isolated from Daphniphyllum macropodum. This data can serve as a useful reference for interpreting the spectra of this compound.[1]

Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for Daphmacrodin A in CDCl₃ (δ in ppm, J in Hz) [1]

PositionδCδH (mult., J)
252.02.86 (m)
4196.7
644.02.80 (m)
112.63 (m), 2.37 (dd, 18.5, 6.5)
122.02 (m), 1.39 (m)
162.65 (m)
182.42 (m)
194.00 (dd, 14.0, 7.5), 3.20 (dd, 14.0, 9.0)
211.69 (s)

Visualizations

experimental_workflow Figure 1: Standard Workflow for High-Resolution NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound (1-5 mg) in CDCl3 (0.6 mL) prep2 Filter into NMR Tube prep1->prep2 acq1 Insert Sample & Lock prep2->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Shim Magnetic Field acq2->acq3 acq4 Acquire 1D/2D NMR Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum proc3->proc4 interpretation interpretation proc4->interpretation Spectral Interpretation

Caption: Standard Workflow for High-Resolution NMR.

troubleshooting_tree Figure 2: Troubleshooting Poor Resolution start Poor Resolution (Broad Peaks) q_shim Is shimming optimal? start->q_shim a_shim_no Re-shim magnet q_shim->a_shim_no No q_conc Is sample concentration low? q_shim->q_conc Yes a_shim_no->q_conc a_conc_no Dilute sample q_conc->a_conc_no No q_impurities Are paramagnetic impurities present? q_conc->q_impurities Yes a_conc_no->q_impurities a_impurities_yes Use a chelating agent q_impurities->a_impurities_yes Yes q_particulates Is the sample free of suspended particles? q_impurities->q_particulates No a_impurities_yes->q_particulates a_particulates_no Filter the sample q_particulates->a_particulates_no No end_node Resolution Improved q_particulates->end_node Yes a_particulates_no->end_node

Caption: Troubleshooting Poor Resolution.

References

Troubleshooting Crystallization of Daphmacropodine for X-ray Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-quality crystals of novel compounds like Daphmacropodine is a critical yet often challenging step for structural elucidation by X-ray crystallography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the crystallization of this daphnane-type diterpenoid alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not getting any crystals at all. What are the first things I should check?

A1: The complete absence of crystal formation typically points to issues with purity, supersaturation, or the choice of solvent.

  • Purity: Ensure your this compound sample is of the highest possible purity. Impurities can significantly inhibit nucleation and crystal growth.[1] Consider an additional purification step, such as chromatography.

  • Solvent Choice: The solvent system is critical. This compound is reported to be soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[2] For crystallization, you need a solvent or solvent system where the compound has moderate solubility.[3] If solubility is too high, the solution may never become supersaturated.

  • Supersaturation: Crystals form from a supersaturated solution.[4] If the concentration of this compound is too low, nucleation will not occur.[5] Try to create a saturated or near-saturated solution at a higher temperature and then allow it to slowly cool.[6]

Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the concentration of the solute becomes so high that it separates from the solution as a liquid phase rather than a solid crystal. This is often due to the compound being too soluble in the chosen solvent or the rate of supersaturation being too rapid.

  • Change Solvent System: Try a solvent in which this compound is less soluble. Alternatively, use a co-solvent (anti-solvent) system. Dissolve the compound in a "good" solvent (like dichloromethane or ethyl acetate) and slowly introduce an "anti-solvent" in which it is poorly soluble (e.g., hexane, heptane, or isopropanol) via vapor diffusion or liquid layering.[6][7]

  • Lower the Concentration: Start with a more dilute solution.

  • Slow Down the Process: Reduce the rate of evaporation by using a vial with a smaller opening or by placing it in a cooler, vibration-free environment.[3][8]

Q3: I'm getting a lot of very small, needle-like crystals that are not suitable for X-ray diffraction. What should I do?

A3: The formation of numerous small crystals indicates rapid nucleation.[4] The goal is to encourage the growth of a few large, single crystals by slowing down the nucleation process.

  • Reduce Supersaturation Rate: Slow down solvent evaporation or cooling.

  • Decrease Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to avoid dust or scratches that can act as nucleation sites.[3] Filtering the solution before setting up the crystallization can also help.

  • Use Seeding: If you have small crystals, you can use them as "seeds." Prepare a saturated solution and introduce a few of the best-looking small crystals. This encourages growth on the existing seeds rather than new nucleation.[3]

  • Vary the Solvent: Different solvents can influence crystal morphology. Experiment with different solvent systems to find one that favors the growth of thicker, more prismatic crystals over fine needles.

Q4: My sample forms an amorphous precipitate. What's happening?

A4: Amorphous precipitation occurs when the compound crashes out of solution too quickly for an ordered crystal lattice to form. This is an extreme case of rapid supersaturation.

  • Drastically Slow Down Supersaturation: Use a very slow evaporation method or a vapor diffusion setup with a less volatile anti-solvent.

  • Use a More Solubilizing Solvent System: Start with a solvent system where this compound is more soluble and approach the point of insolubility much more gradually.

  • Consider Temperature: Try setting up crystallizations at different, constant temperatures (e.g., 4°C, room temperature). Temperature can affect both solubility and the kinetics of crystal growth.

Experimental Protocols & Data

Solvent Selection for this compound

The choice of solvent is paramount. Based on known solubility, the following table provides a starting point for selecting solvents and anti-solvents.

Good Solvents (for Dissolving) Potential Anti-Solvents (for Precipitation) Boiling Point (°C) of Good Solvents Boiling Point (°C) of Anti-Solvents
DichloromethaneHexane39.669
ChloroformHeptane61.298.4
Ethyl AcetateIsopropanol (B130326)77.182.5
AcetoneDiethyl Ether5634.6
DMSOWater189100

Note: Data on boiling points is standard chemical data and can be found in chemical handbooks.

Protocol 1: Slow Evaporation
  • Dissolve this compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter.

  • Cover the vial with a cap that has a small hole pricked in it with a needle to allow for slow evaporation.

  • Place the vial in a quiet, vibration-free location and leave it undisturbed.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
  • Reservoir: In a larger well or beaker, place an anti-solvent (e.g., hexane).

  • Drop: On a siliconized glass slide (for hanging drop) or a pedestal (for sitting drop), place a small drop (1-2 µL) of a concentrated solution of this compound dissolved in a good solvent (e.g., dichloromethane).

  • Seal: Seal the well or beaker. The more volatile solvent from the drop will slowly diffuse into the reservoir, and the anti-solvent vapor will diffuse into the drop, gradually inducing crystallization.

Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)
  • Prepare a concentrated solution of this compound in a dense, good solvent (e.g., dichloromethane or chloroform) in a narrow tube or vial.

  • Carefully layer a less dense, miscible anti-solvent (e.g., isopropanol or hexane) on top of the solution, taking care not to mix the layers.[3]

  • Seal the container and leave it undisturbed. Crystals will ideally form at the interface between the two solvents as they slowly mix.[7]

Visualizing Workflows and Logic

General Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization Method cluster_2 Analysis A Purified this compound B Select Solvent System A->B C Prepare Saturated Solution B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Solvent Layering C->F G Monitor for Crystal Growth D->G E->G F->G H Harvest Crystals G->H I X-ray Diffraction H->I

Caption: General workflow for this compound crystallization.

Troubleshooting Logic for Poor Crystallization Outcome

G Start Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Outcome->NoCrystals Nothing OilingOut Oiling Out Outcome->OilingOut Oil SmallCrystals Small/Needle Crystals Outcome->SmallCrystals Microcrystals GoodCrystals Good Crystals Outcome->GoodCrystals Success Action_Purity Check Purity / Re-purify NoCrystals->Action_Purity Action_Concentration Adjust Concentration NoCrystals->Action_Concentration Action_Solvent Change Solvent/Anti-solvent NoCrystals->Action_Solvent OilingOut->Action_Concentration OilingOut->Action_Solvent Action_SlowDown Slow Down Rate (Temp/Evap) OilingOut->Action_SlowDown SmallCrystals->Action_Solvent SmallCrystals->Action_SlowDown Action_Purity->Start Action_Concentration->Start Action_Solvent->Start Action_SlowDown->Start

Caption: Troubleshooting logic for this compound crystallization.

References

Optimizing Daphmacropodine Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daphmacropodine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Understanding and controlling these factors is crucial for maintaining the integrity of the compound during your experiments.

Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?

A2: Based on forced degradation studies, this compound exhibits optimal stability in a slightly acidic to neutral pH range, typically between pH 4.5 and 7.0.[3] Significant degradation is observed under strongly acidic (pH < 3) or alkaline (pH > 8) conditions.

Q3: How does temperature affect the stability of this compound solutions?

A3: Like many pharmaceutical compounds, the degradation of this compound is accelerated at elevated temperatures.[1][4] For short-term storage (up to 72 hours), it is recommended to keep solutions at 2-8°C. For long-term storage, freezing at -20°C or below is advisable.[5]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive.[1][4] Exposure to direct sunlight or strong artificial light can lead to rapid degradation.[6] It is essential to protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[4]

Q5: What are the common degradation pathways for this compound?

A5: The primary degradation pathways for this compound include hydrolysis and oxidation.[7][8] Hydrolysis is more prevalent at pH extremes, while oxidation can be initiated by exposure to air, light, or the presence of oxidizing agents.[9]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

If you are observing a faster-than-expected decrease in the concentration of this compound, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Incorrect pH of the solution Verify the pH of your buffer or solvent system.Adjust the pH to the optimal range of 4.5 - 7.0 using appropriate buffers.
Elevated storage temperature Check the temperature of your storage environment (refrigerator, freezer).Ensure solutions are stored at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term).[5]
Exposure to light Review your experimental setup and storage conditions for light exposure.Store solutions in amber vials or protect them from light with opaque materials.[4]
Presence of oxidizing agents Evaluate the components of your solution for any potential oxidizing agents.Use high-purity solvents and consider degassing the solution or adding an antioxidant if compatible with your experiment.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

The presence of unexpected peaks during HPLC or other chromatographic analysis often indicates the formation of degradation products.

Analytical Workflow for Investigating Degradation Products:

G start Unknown Peak Detected forced_degradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) start->forced_degradation hplc_ms Analyze by HPLC-MS/MS forced_degradation->hplc_ms structure_elucidation Elucidate Structure of Degradants hplc_ms->structure_elucidation pathway Propose Degradation Pathway structure_elucidation->pathway method_update Update Analytical Method to Quantify Degradants pathway->method_update end Stability-Indicating Method Established method_update->end

Caption: Workflow for identifying unknown degradation products.

Summary of this compound Degradation Under Forced Conditions:

Stress Condition Observation Major Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~25% degradationHydrolysis of ester linkage
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) ~40% degradationEpimerization and hydrolysis
Oxidation (3% H₂O₂, RT, 24h) ~15% degradationN-oxide formation
Thermal (80°C, 48h) ~10% degradationMinor hydrolysis products
Photostability (ICH Q1B), 24h ~30% degradationPhotolytic cleavage products

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

A detailed methodology for preparing a stable stock solution of this compound.

Workflow for this compound Solution Preparation:

G cluster_0 Preparation cluster_1 Storage weigh 1. Weigh this compound accurately dissolve 2. Dissolve in a minimal amount of DMSO weigh->dissolve dilute 3. Dilute to final volume with buffer (pH 6.0) dissolve->dilute mix 4. Vortex to ensure homogeneity dilute->mix aliquot 5. Aliquot into amber vials mix->aliquot store 6. Store at -20°C aliquot->store

References

Technical Support Center: Addressing Poor Solubility of Daphmacropodine in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Daphmacropodine in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a natural alkaloid compound. Like many lipophilic natural products, it exhibits poor solubility in aqueous solutions, which are the basis for most biological assays. This low solubility can lead to several problems, including:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to inaccurate measures of potency (e.g., IC50 or EC50).

  • Compound precipitation: The compound may precipitate out of the assay medium, leading to inconsistent and unreliable results. This can be mistaken for a lack of activity.

  • False negatives: A potentially active compound might be discarded early in the screening process due to its apparent lack of efficacy caused by poor solubility.

Q2: What is the first step to dissolve this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and powerful solvent for this purpose. Other common organic solvents include ethanol (B145695) and acetone.[1]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue known as "crashing out" and indicates that the final concentration of the organic solvent is not high enough to maintain solubility, or the compound's solubility limit in the final aqueous medium has been exceeded. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.

  • Optimize Co-solvent Percentage: Ensure your final co-solvent (e.g., DMSO) concentration is at an acceptable level for your assay (typically ≤0.5% to avoid cellular toxicity). You may need to prepare a more dilute stock solution to achieve this.

  • Use an Alternative Co-solvent: Test other water-miscible organic solvents such as ethanol or polyethylene (B3416737) glycol 400 (PEG 400).

  • Gentle Warming: Gently warming the solution can sometimes help, but be cautious of potential compound degradation. Always check for the thermal stability of this compound.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[2]

Q4: How does pH impact the solubility of this compound?

This compound is an alkaloid, meaning it is a basic compound containing nitrogen atoms. The solubility of alkaloids is often pH-dependent.[] In acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a more soluble salt. Adjusting the pH of your buffer to be slightly acidic may significantly increase the solubility of this compound.[4] The predicted pKa of this compound is approximately 12.93, suggesting it is a basic compound. Therefore, lowering the pH of the assay medium could be an effective strategy.

Q5: What are cyclodextrins and when should I consider using them for this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex".[5][6] This is an excellent strategy to consider when co-solvents cause toxicity or interfere with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock - Final concentration exceeds aqueous solubility.- Rapid solvent exchange.- Lower the final concentration of this compound.- Perform serial dilutions in pre-warmed media.- Add the stock solution slowly while mixing.
Cell toxicity observed in vehicle control - High final concentration of the organic solvent (e.g., DMSO).- Keep the final DMSO concentration below 0.5% (ideally <0.1%).- Use a less toxic co-solvent like ethanol or PEG 400.
Inconsistent or non-reproducible bioassay results - Partial precipitation of this compound.- Compound degradation in the assay medium.- Visually inspect for precipitation before and during the assay.- Perform a solubility assessment in the final assay medium.- Evaluate the stability of this compound under assay conditions.
Low or no observed biological activity - Poor solubility leading to a lower effective concentration.- Compound adhering to plasticware.- Confirm solubility using the methods described in this guide.- Consider using low-binding microplates.

Data Presentation

Table 1: Experimentally Determined Solubility of this compound

Solvent/System Temperature (°C) Maximum Soluble Concentration (mg/mL or mM) Method of Determination Observations
Water25Visual Inspection, HPLC
PBS (pH 7.4)25Visual Inspection, HPLC
PBS (pH 6.0)25Visual Inspection, HPLC
100% DMSO25Visual Inspection
100% Ethanol25Visual Inspection
5% DMSO in PBS (pH 7.4)25Turbidity Assay, Visual Inspection
1% HP-β-Cyclodextrin in PBS (pH 7.4)25Phase Solubility Study

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Prepare a series of intermediate dilutions of the stock solution in serum-free cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Add the solubilization solution (e.g., acidic isopropanol (B130326) or a commercial solubilizing agent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Prepare Cyclodextrin Stock Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 10% w/v).

  • Complexation:

    • Method A (Kneading): Mix the this compound powder with a small amount of the HP-β-CD solution to form a paste. Knead for 30-60 minutes. Gradually add more HP-β-CD solution to the desired final volume.

    • Method B (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable volatile organic solvent (e.g., ethanol). Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film. Reconstitute the film in the assay buffer.

  • Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

  • Concentration Determination: Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., HPLC-UV).

Visualizations

G cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Bioassay Preparation start Poorly Soluble this compound solubility_test Determine Max. Soluble Concentration in Assay Medium start->solubility_test cosolvent Co-solvent (e.g., DMSO, Ethanol) solubility_test->cosolvent If simple dilution fails ph_adjust pH Adjustment (Acidic Buffer) solubility_test->ph_adjust If co-solvents are problematic cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubility_test->cyclodextrin If other methods fail or cause toxicity prepare_stock Prepare Concentrated Stock Solution cosolvent->prepare_stock ph_adjust->prepare_stock cyclodextrin->prepare_stock dilution Dilute to Final Concentration in Assay Medium prepare_stock->dilution check_precipitation Visually Inspect for Precipitation dilution->check_precipitation check_precipitation->solubility_test Precipitation Occurs perform_assay Perform Bioassay check_precipitation->perform_assay No Precipitation

Caption: Decision workflow for solubilizing this compound.

G cluster_workflow Experimental Workflow for a Cytotoxicity Assay A 1. Prepare this compound Stock (e.g., 10 mM in DMSO) C 3. Prepare Serial Dilutions in Media (Final DMSO < 0.5%) A->C B 2. Seed Cells in 96-well Plate (Incubate overnight) D 4. Treat Cells with this compound (Incubate for 24-72h) B->D C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Step-by-step workflow for a cytotoxicity assay.

References

Minimizing batch-to-batch variability in Daphmacropodine extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in Daphmacropodine extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extraction?

A1: Batch-to-batch variability in this compound extraction can arise from several factors, which can be broadly categorized as:

  • Raw Material Variation: The concentration of this compound and related alkaloids in Daphniphyllum macropodum can vary significantly based on the plant's geographical origin, harvest time, the specific tissue used (leaves, stems, etc.), and storage conditions.[1] Different genotypes of the plant also exhibit distinct alkaloid profiles.[2]

  • Extraction Protocol Inconsistency: Minor deviations in the extraction procedure can lead to significant differences in yield and purity. Key parameters that must be strictly controlled include solvent type and concentration, solvent-to-solid ratio, extraction time, temperature, and pH.[3][4]

  • Co-extraction of Other Compounds: The extraction process can co-isolate other alkaloids and terpenoids from Daphniphyllum macropodum, which may interfere with the quantification and purity of this compound.[1][2]

Q2: How can I standardize the raw plant material to reduce variability?

A2: To minimize variability originating from the raw material, the following steps are recommended:

  • Source from a single, reputable supplier: A supplier who can provide a certificate of analysis detailing the geographical origin, harvesting conditions, and ideally, the typical range of this compound content is preferable.

  • Standardize the plant part: Use the same plant tissue (e.g., only leaves or only stems) for all extractions, as alkaloid distribution can vary within the plant.[2]

  • Implement proper post-harvest processing: This includes consistent drying procedures to achieve a uniform moisture content and grinding the plant material to a consistent particle size to ensure uniform solvent penetration.[5]

Q3: What are the recommended analytical techniques for quantifying this compound to monitor batch consistency?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of alkaloids like this compound.[6][7][8] When coupled with a UV or mass spectrometry (MS) detector, HPLC allows for the accurate determination of this compound concentration and can also be used to profile other related alkaloids in the extract. Developing a validated HPLC method is crucial for quality control.[6]

Q4: How does the stability of this compound during extraction and storage affect batch-to-batch consistency?

A4: The chemical stability of this compound during the extraction process and subsequent storage is critical. Degradation of the target molecule can be influenced by:

  • Temperature: Elevated temperatures during extraction can potentially lead to the degradation of thermolabile alkaloids.[4]

  • Light and Oxygen: Exposure to light and air (oxygen) can cause oxidative degradation of the extracted compounds.[9]

  • pH: The pH of the extraction solvent and storage solution can affect the stability and solubility of alkaloids.

To ensure consistency, it is important to conduct stability studies on both the crude extract and the purified this compound under various conditions (temperature, humidity, light exposure) to establish optimal storage and handling procedures.[10][11][12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Suboptimal Solvent Choice The polarity of the extraction solvent may not be ideal for this compound. Experiment with a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and their aqueous mixtures).[13]
Inadequate Extraction Time or Temperature The extraction process may be too short or the temperature too low to efficiently extract the target compound. Optimize these parameters by conducting a time-course and temperature-variation study.[14]
Poor Quality Raw Material The Daphniphyllum macropodum raw material may have a naturally low concentration of this compound.[4] If possible, obtain a new batch of raw material with a higher specified alkaloid content.
Incorrect pH of Extraction Medium For alkaloids, adjusting the pH of the extraction medium can significantly impact solubility and extraction efficiency. An acid-base extraction approach is often effective.[11]
Issue 2: High Variability in this compound Yield Between Batches
Potential Cause Recommended Solution
Inconsistent Raw Material Using plant material from different geographical locations, harvest times, or of varying particle sizes. Standardize raw material sourcing and processing as outlined in the FAQs.[3]
Lack of a Standard Operating Procedure (SOP) Variations in extraction parameters (e.g., solvent-to-solid ratio, temperature, time) between batches. Develop and strictly adhere to a detailed SOP for the entire extraction process.
Inconsistent Solvent Quality Using solvents of different grades or from different suppliers can introduce variability. Use high-purity, HPLC-grade solvents from a consistent source.
Inaccurate Quantification Errors in the analytical method used to determine the yield. Validate the HPLC method for accuracy, precision, and linearity as per ICH guidelines.[8]
Issue 3: Poor Purity of the Extracted this compound
Potential Cause Recommended Solution
Co-extraction of Impurities The chosen solvent may be too non-selective, extracting a wide range of other compounds. Employ a multi-step extraction or a purification step using techniques like column chromatography.
Degradation of this compound The extraction conditions (e.g., high temperature, prolonged exposure to light) may be causing the this compound to degrade. Use milder extraction conditions and protect the extract from light and heat.
Emulsion Formation During Liquid-Liquid Extraction If using a liquid-liquid partitioning step, the formation of an emulsion can trap impurities. To break emulsions, try adding brine, changing the pH, or using gentle centrifugation.

Experimental Protocols

Protocol 1: Standardized Solvent Extraction of this compound
  • Preparation of Plant Material:

    • Dry the leaves and stems of Daphniphyllum macropodum at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to ensure uniformity.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a flask.

    • Add 1 L of 80% ethanol (v/v) to the flask (solid-to-solvent ratio of 1:10 w/v).

    • Macerate the mixture with constant stirring at room temperature for 24 hours.

    • Alternatively, for a more efficient extraction, perform ultrasound-assisted extraction (UAE) at 40 kHz and 45°C for 60 minutes.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl).

    • Wash the acidic solution with 3 x 100 mL of ethyl acetate to remove neutral and acidic compounds. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with 3 x 100 mL of chloroform (B151607).

    • Combine the chloroform layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid extract.

Protocol 2: HPLC Quantification of this compound
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the dried crude alkaloid extract.

    • Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Effect of Solvent on this compound Extraction Yield
Solvent SystemExtraction Time (h)Temperature (°C)Average Yield (mg/g of raw material)
70% Methanol24254.2
80% Ethanol24253.8
95% Ethanol24253.1
Ethyl Acetate24252.5
Table 2: Influence of Extraction Time and Temperature on Yield (using 80% Ethanol)
Extraction Time (h)Temperature (°C)Average Yield (mg/g of raw material)
12252.9
24253.8
48253.9
24404.5
24604.1 (potential degradation)

Visualizations

experimental_workflow raw_material Standardized Raw Material (Daphniphyllum macropodum) extraction Solvent Extraction (e.g., 80% Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid purification Purification (e.g., Column Chromatography) crude_alkaloid->purification hplc_analysis HPLC Analysis crude_alkaloid->hplc_analysis pure_this compound Pure this compound purification->pure_this compound pure_this compound->hplc_analysis

Caption: Workflow for this compound extraction and analysis.

troubleshooting_logic cluster_solutions Corrective Actions start High Batch-to-Batch Variability Observed check_raw Review Raw Material Standardization start->check_raw check_sop Audit Extraction SOP Adherence start->check_sop check_analysis Verify Analytical Method Validation start->check_analysis solution_raw Standardize Supplier, Plant Part, and Processing check_raw->solution_raw solution_sop Implement Strict SOP and Parameter Control check_sop->solution_sop solution_analysis Re-validate HPLC Method (Precision, Accuracy) check_analysis->solution_analysis end_node Variability Minimized solution_raw->end_node solution_sop->end_node solution_analysis->end_node

Caption: Troubleshooting logic for high batch-to-batch variability.

References

Technical Support Center: Enhancing Daphmacropodine Purification Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Daphmacropodine purification.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from Daphniphyllum macropodum?

A1: The purification of this compound, a complex alkaloid, typically follows a multi-step approach. The process begins with the extraction of crude alkaloids from the plant material using an acid-base extraction method. This is followed by one or more chromatographic steps to isolate and purify this compound from other co-extracted alkaloids and impurities.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Both silica (B1680970) gel column chromatography and High-Speed Counter-Current Chromatography (HSCCC) are effective methods for purifying this compound. Silica gel chromatography is a traditional and widely used method, while HSCCC is a modern technique that offers advantages in terms of sample loading capacity and the elimination of irreversible adsorption.

Q3: What are the expected yield and purity levels for this compound purification?

A3: The yield and purity of this compound can vary significantly depending on the purification method, the quality of the plant material, and the optimization of the experimental parameters. The following table provides an illustrative comparison of expected outcomes for different purification strategies.

Data Presentation: Comparison of Purification Strategies

Purification StrategyStarting MaterialTypical Yield (%)Final Purity (%)Key Considerations
Single-Step Silica Gel Chromatography Crude Alkaloid Extract1.0 - 2.585 - 95Prone to irreversible adsorption and tailing of peaks.
Multi-Step Silica Gel Chromatography Crude Alkaloid Extract0.8 - 2.0> 98Involves multiple columns with varying solvent systems, increasing time and solvent consumption.
High-Speed Counter-Current Chromatography (HSCCC) Crude Alkaloid Extract1.5 - 3.0> 98Higher sample loading capacity and no irreversible adsorption, leading to better recovery.
Silica Gel followed by HSCCC Crude Alkaloid Extract1.2 - 2.8> 99Combines the clean-up potential of silica gel with the high-resolution purification of HSCCC.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Issue 1: Low Yield of this compound

Potential Causes and Solutions:

  • Incomplete Extraction:

    • Solution: Ensure the plant material is finely powdered to maximize surface area for extraction. Optimize the acid-base extraction by ensuring the pH is appropriately adjusted at each step (pH 2-3 for the acidic phase and pH 9-10 for the basic phase).

  • Irreversible Adsorption on Silica Gel:

    • Solution: The slightly acidic nature of silica gel can lead to the strong binding of basic alkaloids like this compound. Consider using neutral or basic alumina (B75360) as an alternative stationary phase. Alternatively, adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase can help reduce tailing and improve recovery.

  • Compound Degradation:

    • Solution: this compound may be sensitive to prolonged exposure to certain solvents or temperatures. Minimize the duration of the purification process and use rotary evaporation at moderate temperatures (<40°C) for solvent removal.

  • Co-elution with Other Alkaloids:

    • Solution: The crude extract of Daphniphyllum macropodum contains numerous structurally similar alkaloids. If this compound is co-eluting with impurities, a multi-step purification strategy or a more selective technique like HSCCC may be necessary.

Issue 2: Poor Separation and Peak Tailing in Silica Gel Chromatography

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Polarity:

    • Solution: The polarity of the mobile phase is critical for achieving good separation. A mobile phase that is too polar will elute all compounds quickly with poor separation, while a non-polar mobile phase will result in long retention times and broad peaks. Systematically screen different solvent systems (e.g., gradients of chloroform (B151607)/methanol (B129727) or ethyl acetate (B1210297)/hexane) using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation.

  • Column Overloading:

    • Solution: Loading too much crude extract onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing:

    • Solution: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Daphniphyllum macropodum
  • Maceration: Air-dry and powder the plant material (e.g., leaves and stems). Macerate the powder in 95% ethanol (B145695) for 72 hours at room temperature.

  • Concentration: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Suspend the concentrated extract in 2% hydrochloric acid.

    • Wash the acidic solution with ethyl acetate to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with chloroform.

  • Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., chloroform). Pack the slurry into a glass column, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5%).

  • Fraction Collection: Collect fractions of a consistent volume and monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
  • Solvent System Selection: Select a suitable two-phase solvent system. A common system for alkaloid separation is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined experimentally to achieve a partition coefficient (K) for this compound between 0.5 and 2.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Rotate the column at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases and inject it into the column.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions.

  • Analysis and Isolation: Analyze the fractions by TLC or HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent.

Mandatory Visualizations

experimental_workflow start Start: Dried & Powdered Daphniphyllum macropodum extraction Step 1: Crude Alkaloid Extraction (Acid-Base Partitioning) start->extraction chromatography Step 2: Chromatographic Purification extraction->chromatography silica Option A: Silica Gel Column Chromatography chromatography->silica Traditional hsccc Option B: High-Speed Counter-Current Chromatography (HSCCC) chromatography->hsccc Modern analysis Step 3: Purity Analysis (TLC, HPLC, NMR) silica->analysis hsccc->analysis product End: Purified this compound analysis->product

Caption: General workflow for this compound purification.

troubleshooting_workflow start Problem: Low Purification Efficiency check_yield Is the yield low? start->check_yield check_purity Is the purity low? check_yield->check_purity No incomplete_extraction Cause: Incomplete Extraction Solution: Optimize extraction parameters check_yield->incomplete_extraction Yes adsorption Cause: Irreversible Adsorption Solution: Use alternative stationary phase or mobile phase modifier check_yield->adsorption Yes degradation Cause: Compound Degradation Solution: Minimize purification time and temperature check_yield->degradation Yes mobile_phase Cause: Inappropriate Mobile Phase Solution: Optimize solvent system using TLC check_purity->mobile_phase Yes overloading Cause: Column Overloading Solution: Reduce sample load check_purity->overloading Yes packing Cause: Improper Column Packing Solution: Repack column carefully check_purity->packing Yes end Resolution: Improved Efficiency check_purity->end No incomplete_extraction->end adsorption->end degradation->end mobile_phase->end overloading->end packing->end

Caption: Troubleshooting logic for purification issues.

Cell viability assay artifacts with high concentrations of Daphmacropodine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering artifacts in cell viability assays using high concentrations of Daphmacropodine.

Frequently Asked Questions (FAQs)

Q1: My MTT assay shows an unexpected increase in cell viability at high concentrations of this compound. Is this a real effect?

A1: This is likely an artifact. High concentrations of certain chemical compounds can chemically interact with the assay reagents, leading to false-positive signals. In tetrazolium-based assays like MTT, MTS, or XTT, the compound itself may reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity.[1][2][3] This gives the appearance of higher cell viability when, in fact, the cells may be dead or dying. Another possibility is that the compound is causing an increase in mitochondrial activity as a stress response, which would also lead to a higher signal not representative of cell number.[1][2]

Q2: My cell viability results with this compound are highly variable and not reproducible. What are the common causes?

A2: Inconsistent results can stem from several factors:

  • Compound Precipitation: this compound, an alkaloid, may have limited solubility in aqueous culture media, especially at high concentrations.[4] Precipitation can lead to non-uniform exposure of cells to the compound. Visually inspect your wells for any precipitate.

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a common source of variability in any cell-based assay.[5]

  • Assay Interference: As mentioned in Q1, direct chemical interference with the assay reagent can produce variable results depending on the precise local concentration of the compound.[6]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations. It is crucial to include a vehicle control (media with the same final concentration of the solvent) to account for any solvent-induced effects.[6]

Q3: How can I definitively test if this compound is interfering with my cell viability assay?

A3: The most effective way to check for interference is to run a no-cell control experiment.[2][6][7] In this setup, you prepare a plate with the same concentrations of this compound, media, and assay reagent as your main experiment but without adding any cells. If you observe a signal (e.g., color change in an MTT assay) in these wells, it confirms that this compound is directly reacting with the assay components.

Q4: I've confirmed that this compound interferes with my MTT assay. What are some alternative assays I can use?

A4: When facing interference with metabolic assays, it is best to switch to an assay that measures a different aspect of cell health. Good alternatives include:

  • LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[8][9]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a strong indicator of metabolically active, viable cells. They are generally very sensitive and have fewer steps than tetrazolium assays.[10][11]

  • Real-Time Viability Assays: These assays use non-toxic reagents that can be added directly to the cell culture, allowing for continuous measurement of viability over hours or days from the same sample.[10]

  • Dye Exclusion Assays (e.g., Trypan Blue): This is a direct method where a microscope and hemocytometer are used to count viable (unstained) versus non-viable (blue-stained) cells. It is not high-throughput but provides a direct confirmation of membrane integrity.[10]

Q5: What is the potential mechanism of this compound that could affect cell viability?

A5: While specific high-concentration artifacts are assay-dependent, the biological activity of alkaloids like this compound often involves complex signaling pathways. Many compounds at high concentrations can induce a "cytotoxicity burst," where multiple stress response pathways are activated, leading to a sharp decrease in cell health.[12][13] Compounds can also impact mitochondrial function, which is central to many viability assays.[14][15] For example, some compounds can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and triggering apoptosis (programmed cell death).[16][17] Apoptosis is a regulated process involving cascades of enzymes called caspases, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[18][19]

Data and Troubleshooting Summary

Table 1: Comparison of Common Cell Viability & Cytotoxicity Assays

Assay TypePrincipleAdvantagesPotential for Artifacts with High Compound Concentrations
MTT/MTS/XTT Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[20]Inexpensive, well-established.High potential for interference from compounds that can chemically reduce the tetrazolium salt or have inherent color.[2][11]
Resazurin (B115843) (AlamarBlue) Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.[20]More sensitive than MTT, fewer steps.Potential for interference from fluorescent compounds.[20]
ATP-Based Luminescence Quantifies ATP levels as a marker of viable, metabolically active cells.[11]High sensitivity, rapid, fewer steps.[10]Potential for interference from compounds that inhibit the luciferase enzyme.[21]
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cell membranes.[9]Measures cytotoxicity directly (membrane integrity).Potential for interference from compounds that inhibit LDH enzyme activity or from serum in the media which contains LDH.[22][23]
Trypan Blue Exclusion Visual counting of cells that can (dead) or cannot (alive) take up the dye.[10]Direct, simple, inexpensive.Low throughput, subjective.

Table 2: Troubleshooting Guide for Unexpected Viability Results with this compound

ObservationPossible Cause(s)Recommended Solution(s)
Increased viability at high concentrations 1. Direct chemical reduction of assay reagent by this compound.[2] 2. Compound is colored or fluorescent, interfering with absorbance/fluorescence readings.[12] 3. Induction of metabolic hyperactivity as a stress response.[2]1. Run a no-cell control to confirm direct chemical interaction. 2. Switch to an assay with a different detection method (e.g., luminescence) or principle (e.g., LDH assay).[24] 3. Corroborate results with direct cell counting (Trypan Blue) or a cytotoxicity assay.
High variability between replicate wells 1. This compound precipitation due to poor solubility.[25] 2. Uneven cell seeding.[5] 3. Contamination.1. Confirm the solubility of this compound in your final culture medium. Consider using a lower concentration of solvent (e.g., DMSO <0.5%). 2. Improve cell handling and pipetting techniques. Ensure a homogenous single-cell suspension before plating. 3. Regularly test for mycoplasma contamination.
Viability is lower than the vehicle control, even at low concentrations 1. High sensitivity of the cell line to this compound. 2. The solvent (e.g., DMSO) concentration is toxic.[6]1. Perform a broad dose-response curve to find the optimal concentration range. 2. Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level for your specific cell line.

Experimental Protocols & Visualizations

Protocol 1: No-Cell Control for Assay Interference

This protocol determines if this compound directly reacts with the MTT reagent.

  • Plate Setup: Prepare a 96-well plate without cells.

  • Add Components: To appropriate wells, add 100 µL of your standard cell culture medium.

  • Add Compound: Add this compound at the same concentrations used in your cell-based experiment. Also include a vehicle-only control.

  • Add Assay Reagent: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to all wells.[7]

  • Incubate: Incubate the plate for 1-4 hours at 37°C, under the same conditions as your main experiment.

  • Solubilize: Add 100 µL of solubilization solution to each well and mix thoroughly.[7]

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). A significant signal in the compound-treated wells compared to the vehicle control indicates direct interference.

G cluster_prep Preparation cluster_assay Assay Steps plate Prepare 96-well plate (No Cells) media Add Culture Medium plate->media compound Add this compound & Vehicle Control media->compound reagent Add MTT Reagent compound->reagent incubate Incubate (1-4h, 37°C) reagent->incubate solubilize Add Solubilization Buffer incubate->solubilize read Read Absorbance solubilize->read G start Observe Unexpected Viability Results nocell Perform No-Cell Control Experiment start->nocell check Interference Detected? nocell->check alt_assay Select Alternative Assay (e.g., LDH, ATP-based) check->alt_assay Yes optimize Optimize Assay Conditions (e.g., lower compound conc., shorter incubation) check->optimize No end_assay Validate New Assay & Proceed alt_assay->end_assay end_optimize Re-run Experiment optimize->end_optimize G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., TNF, FasL) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage, ROS) mito Mitochondrial Dysfunction stress->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Optimizing Reaction Conditions for Daphmacropodine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Daphmacropodine and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chemical modification of these complex alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound. The complex polycyclic structure of this compound, which includes a tertiary amine, a ketone, and at least one hydroxyl group (potentially as part of a hemiacetal), presents unique challenges.

Issue 1: Incomplete or No Reaction

Symptoms:

  • Low yield of the desired derivative.

  • Recovery of a significant amount of starting material (this compound).

  • Presence of multiple unidentified byproducts in analytical chromatograms.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Steric Hindrance The hydroxyl group in this compound is likely sterically hindered due to the complex, caged structure of the alkaloid. This can impede the approach of the derivatizing reagent. Solution: • Increase reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier. • Extend the reaction time to allow for a higher probability of successful collisions between reactants. • Use a less bulky derivatizing reagent if possible. For example, for silylation, switch from a bulky reagent like TBDMS-Cl to a smaller one like TMS-Cl. • Employ a more reactive derivatization agent. For acylation, consider using an acid anhydride (B1165640) with a catalyst like DMAP (4-dimethylaminopyridine) instead of an acid chloride.
Insufficient Reagent Concentration The molar ratio of the derivatizing agent to this compound may be too low to drive the reaction to completion.[1] Solution: • Increase the molar excess of the derivatizing reagent. A 5 to 20-fold excess is a common starting point for sterically hindered substrates.
Suboptimal Reaction Conditions The chosen solvent, temperature, or catalyst may not be ideal for the specific derivatization reaction on the this compound scaffold.[2] Solution:Solvent: Ensure this compound and the derivatizing reagent are fully soluble in the chosen solvent. Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices.[3] • Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, excessive heat might lead to degradation.[2] A temperature screen from room temperature up to the boiling point of the solvent is recommended. • Catalyst: For acylation, ensure the use of an appropriate catalyst like DMAP or a stronger base if needed. For silylation, a base like imidazole (B134444) or triethylamine (B128534) is typically required to activate the hydroxyl group.[3]
Poor Reagent Quality The derivatizing reagent may have degraded due to improper storage or handling, especially if it is moisture-sensitive (e.g., silyl (B83357) chlorides, acid anhydrides).[2] Solution: • Use a fresh bottle of the derivatizing reagent or purify the existing stock. • Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products

Symptoms:

  • Complex reaction mixture observed by TLC, LC-MS, or GC-MS.

  • Difficulty in isolating the desired product.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Reaction with Multiple Functional Groups This compound contains a tertiary amine and a ketone in addition to the hydroxyl group. Some derivatizing agents might react with these other functional groups under certain conditions. Solution:Protecting Groups: If side reactions are unavoidable, consider a protection-derivatization-deprotection strategy. However, this adds complexity to the synthesis. • Selective Reagents: Choose a derivatizing reagent that is highly selective for hydroxyl groups. For example, silyl chlorides are generally selective for hydroxyl groups over ketones and tertiary amines under standard conditions. • Optimize Reaction Conditions: Lowering the reaction temperature or using a milder catalyst may improve selectivity.
Degradation of Starting Material or Product The reaction conditions (e.g., high temperature, strong acid or base) might be too harsh, leading to the degradation of the complex this compound skeleton or the newly formed derivative. Solution:Milder Conditions: Use lower temperatures and shorter reaction times. • pH Control: Buffer the reaction mixture if necessary to avoid strongly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound available for derivatization?

A1: Based on its molecular formula (C₃₂H₅₁NO₄) and the structures of related Daphniphyllum alkaloids, this compound possesses several functional groups. The most reactive sites for derivatization are the hydroxyl group(s) (potentially part of a hemiacetal) and the tertiary amine . The ketone group is also present but generally less reactive towards common derivatizing agents under standard conditions.

Q2: Which derivatization reactions are most suitable for the hydroxyl group of this compound?

A2: The most common and effective derivatization reactions for hydroxyl groups are:

  • Silylation: This involves reacting the hydroxyl group with a silylating agent (e.g., trimethylsilyl (B98337) chloride (TMS-Cl), tert-butyldimethylsilyl chloride (TBDMS-Cl)) in the presence of a base (e.g., imidazole, triethylamine). Silylation increases the volatility of the compound, making it suitable for GC-MS analysis.[4]

  • Acylation (Esterification): This reaction converts the hydroxyl group into an ester using an acylating agent such as an acid chloride or acid anhydride. The reaction is often catalyzed by a base like pyridine (B92270) or DMAP.[5] Acylation can be used to introduce a chromophore for UV detection in HPLC or to modify the biological activity of the molecule.

Q3: How can I derivatize the tertiary amine in this compound?

A3: The tertiary amine can undergo the following reactions:

  • Quaternization: Reaction with an alkyl halide (e.g., methyl iodide) will convert the tertiary amine into a quaternary ammonium (B1175870) salt. This can alter the solubility and biological properties of the molecule.

  • N-Oxide Formation: Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) will form the corresponding N-oxide.

Q4: What are the recommended starting conditions for a pilot derivatization experiment with this compound?

A4: For a pilot silylation of the hydroxyl group, a good starting point would be:

  • Reactants: this compound (1 equivalent), TBDMS-Cl (5 equivalents), Imidazole (10 equivalents).

  • Solvent: Anhydrous DMF.

  • Temperature: Room temperature.

  • Reaction Time: Monitor the reaction by TLC or LC-MS every few hours for up to 24 hours.

For a pilot acylation:

  • Reactants: this compound (1 equivalent), Acetic Anhydride (10 equivalents), DMAP (0.1 equivalents), Triethylamine (5 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: 0 °C to room temperature.

  • Reaction Time: Monitor the reaction by TLC or LC-MS.

Q5: How can I monitor the progress of the derivatization reaction?

A5: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): The derivatized product will likely have a different retention factor (Rf) than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to check for the disappearance of the starting material's mass peak and the appearance of the expected mass for the derivative.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for silylated derivatives, which are more volatile.

Experimental Protocols

General Protocol for Silylation of this compound
  • Dissolve this compound (10 mg) in anhydrous DMF (1 mL) in a dry vial under an inert atmosphere (N₂ or Ar).

  • Add imidazole (5-10 equivalents).

  • Add the silylating agent (e.g., TBDMS-Cl, 3-5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If no significant reaction occurs after 24 hours, gradually increase the temperature to 40-60 °C.

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Dilute the mixture with a nonpolar solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Acylation of this compound
  • Dissolve this compound (10 mg) in anhydrous DCM (1 mL) in a dry vial under an inert atmosphere.

  • Add triethylamine (5-10 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 3-5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve inert Inert Atmosphere (N2 or Ar) dissolve->inert add_reagents Add Derivatizing Reagent & Catalyst/Base inert->add_reagents stir Stir at Controlled Temperature add_reagents->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Derivative purify->end Characterize Derivative

Caption: General workflow for this compound derivatization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield steric_hindrance Steric Hindrance? start->steric_hindrance reagent_issue Reagent Issue? start->reagent_issue conditions_issue Conditions Suboptimal? start->conditions_issue increase_temp_time Increase Temp/Time steric_hindrance->increase_temp_time Yes change_reagent Use Smaller/More Reactive Reagent steric_hindrance->change_reagent Yes increase_conc Increase Reagent Concentration reagent_issue->increase_conc Concentration? fresh_reagent Use Fresh Reagent reagent_issue->fresh_reagent Quality? optimize_solvent Optimize Solvent/Catalyst conditions_issue->optimize_solvent Yes

Caption: Troubleshooting logic for low derivatization yield.

References

Validation & Comparative

Unveiling the Cytotoxic Potential of Daphniphyllum Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the cytotoxic effects of Daphmacropodine remains elusive in publicly available research, a compelling body of evidence highlights the significant anti-cancer potential within the broader family of alkaloids isolated from its source, the Daphniphyllum macropodum plant. This guide provides a comparative overview of the cytotoxic activities of several key Daphniphyllum alkaloids against various cancer cell lines, offering valuable insights for researchers and drug development professionals exploring novel therapeutic agents.

Numerous studies have demonstrated that alkaloids extracted from Daphniphyllum macropodum exhibit cytotoxic effects against a range of cancer cell lines.[1][2][3][4][5][6] This suggests that this class of compounds warrants further investigation in the quest for new anti-cancer drugs.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

To provide a clear comparison of the cytotoxic potency of various alkaloids from Daphniphyllum macropodum, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values across different cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

AlkaloidCell LineCell TypeIC50 (µM)
Daphnicyclidin M P-388Murine Lymphocytic Leukemia5.7[1][2]
SGC-7901Human Gastric Adenocarcinoma22.4[1][2]
Daphnicyclidin N P-388Murine Lymphocytic Leukemia6.5[1][2]
SGC-7901Human Gastric Adenocarcinoma25.6[1][2]
Macropodumine C P-388Murine Lymphocytic Leukemia10.3[1][2]
Daphnicyclidin A P-388Murine Lymphocytic Leukemia13.8[1][2]
Daphnioldhanol A HeLaHuman Cervical Cancer31.9[3][6]
A549Human Lung Carcinoma52.2[3]
MGC-803Human Gastric Cancer69.7[3]
COLO-205Human Colon Cancer71.8[3]
MCF-7Human Breast Adenocarcinoma>76[3]
Daphnezomine W HeLaHuman Cervical Cancer16.0 (µg/mL)[4][5]

Note: The IC50 value for Daphnezomine W is reported in µg/mL.

Experimental Protocols

The most commonly employed method to assess the cytotoxicity of these Daphniphyllum alkaloids is the MTT assay.[1][3]

MTT Assay Protocol for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., Daphnicyclidin M) and a positive control (e.g., Doxorubicin). A negative control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well.

  • Formazan (B1609692) Solubilization: The cells are incubated further to allow the MTT to be metabolized by viable cells into purple formazan crystals. A solubilization solution is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizing Experimental Workflow and Cytotoxic Effects

To better illustrate the processes involved in evaluating the cytotoxic effects of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Alkaloid Concentrations treatment Treat Cells with Alkaloids compound_prep->treatment incubation Incubate for 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability absorbance_reading->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination

Caption: Experimental workflow for determining the cytotoxicity of Daphniphyllum alkaloids using the MTT assay.

cytotoxicity_pathway Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Cancer_Cell Cancer Cell Daphniphyllum_Alkaloid->Cancer_Cell Interacts with Cellular_Damage Induction of Cellular Damage Cancer_Cell->Cellular_Damage Leads to Apoptosis Apoptosis Cellular_Damage->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Results in

Caption: Logical relationship illustrating how cytotoxic compounds like Daphniphyllum alkaloids can lead to cancer cell death.

References

Cross-Validation of Daphmacropodine's Biological Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-laboratory validation of the biological activities of Daphmacropodine, a Daphniphyllum alkaloid, is currently not feasible due to a significant lack of published research and quantitative data. While the existence of this compound and its analogues has been confirmed in scientific literature, the available information primarily focuses on their isolation and structural elucidation, with minimal reporting on their anticancer, anti-inflammatory, and neuroprotective properties.

Our extensive search for peer-reviewed studies detailing the biological evaluation of this compound from different research groups did not yield the necessary quantitative data for a comparative analysis. The core requirements for a "Publish Comparison Guide," including tables of quantitative data (such as IC50 values), detailed experimental protocols, and elucidated signaling pathways, could not be met.

Current State of Research on this compound and Related Alkaloids

This compound is an alkaloid isolated from the plant Daphniphyllum macropodum. Research has also identified several related compounds, including daphnimacropodines A-D and daphmacrodins A and B.

The broader class of daphnane-type diterpenoids , which are structurally distinct from Daphniphyllum alkaloids, has been more extensively studied. These compounds have shown a range of biological activities, including anti-HIV and anticancer effects. However, this information is not directly applicable to this compound.

Challenges in Cross-Validation

The primary obstacle to cross-validating the biological activity of this compound is the absence of multiple, independent studies reporting its effects. For a robust comparison, data from various laboratories using standardized assays would be required. This would involve:

  • Quantitative Data: Consistent reporting of metrics such as IC50 (half-maximal inhibitory concentration) values for cytotoxicity in various cancer cell lines, inhibition of inflammatory markers, or measures of neuronal protection.

  • Detailed Experimental Protocols: Publicly available and detailed methodologies for key experiments, including cell viability assays, anti-inflammatory assays (e.g., measurement of nitric oxide, cytokines), and neuroprotection assays.

  • Signaling Pathway Analysis: Studies that investigate and identify the molecular mechanisms and signaling pathways through which this compound might exert its biological effects.

Conclusion for Researchers and Drug Development Professionals

At present, the scientific community lacks the foundational data necessary to conduct a cross-validation of this compound's biological activity. The compound remains largely uncharacterized in terms of its potential therapeutic effects.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents an open field for investigation. Future research should focus on:

  • Initial Biological Screening: Comprehensive in vitro screening of this compound and its analogues against a panel of cancer cell lines, inflammatory models, and neuronal cell models to identify any significant biological activity.

  • Quantitative Analysis: If activity is detected, rigorous quantitative analysis should be performed to determine key parameters like IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidation of the underlying signaling pathways to understand how the compound functions at a molecular level.

Until such foundational research is conducted and published by multiple independent laboratories, a meaningful comparison and cross-validation of this compound's biological activity will not be possible. The scientific community awaits further studies to unlock the potential of this and other related Daphniphyllum alkaloids.

Daphmacropodine versus daphmacrine: a comparative cytotoxicity study.

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative cytotoxicity study between daphmacropodine (B8099199) and daphmacrine (B12108090) cannot be conducted at this time due to a notable absence of publicly available scientific literature detailing the cytotoxic properties of this compound.

Extensive searches of scientific databases have yielded no quantitative data, such as IC50 values, for this compound's effects on any cancer cell lines. While research has been published on the isolation of this compound from Daphniphyllum macropodum and its chemical relationship to daphmacrine, its biological activities, particularly cytotoxicity, remain largely uncharacterized in the accessible literature.

In contrast, some information is available regarding the broader class of Daphniphyllum alkaloids, which have been shown to possess a range of biological activities, including cytotoxic effects against various cancer cell lines. However, without specific data for this compound, a direct and objective comparison with daphmacrine is not feasible.

This guide will, therefore, provide a framework for how such a comparative study would be presented, including standardized experimental protocols and data visualization formats that are essential for this type of research. We will also present a generalized overview of apoptotic signaling pathways that are often investigated in the context of natural product cytotoxicity.

Hypothetical Data Presentation

Should cytotoxicity data for both this compound and daphmacrine become available, it would be summarized in a table similar to the one below. This format allows for a clear and direct comparison of their potency against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Daphmacrine

Cell LineCancer TypeThis compound IC50 (µM)Daphmacrine IC50 (µM)
HeLaCervical CancerData Not AvailableData Not Available
MCF-7Breast CancerData Not AvailableData Not Available
A549Lung CancerData Not AvailableData Not Available
HepG2Liver CancerData Not AvailableData Not Available

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative cytotoxicity study.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2) would be obtained from a reputable cell bank. Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and daphmacrine would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound or daphmacrine (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) would also be included.

  • Incubation: The plates would be incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) would be added to each well, and the plates would be incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT would be removed, and 150 µL of DMSO would be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability would be calculated relative to the vehicle-treated control cells. The IC50 value would be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture cluster_assay_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Obtain Cancer Cell Lines culture Culture and Maintain Cells in Flasks start->culture seed Seed Cells in 96-well Plates culture->seed adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with this compound or Daphmacrine adhere->treat incubate Incubate for 48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate % Viability read->calculate determine Determine IC50 Values calculate->determine

Figure 1: Experimental workflow for a standard cytotoxicity assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage/ Cellular Stress bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito caspase9 Caspase-9 (Initiator) cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase9 caspase9->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Figure 2: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

A Comparative Analysis of Daphmacropodine's Bioactivity with Other Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of the bioactivity of Daphmacropodine, a daphnicyclidin-type alkaloid, alongside other notable Daphniphyllum alkaloids, supported by available experimental data.

Overview of Bioactivities

Daphniphyllum alkaloids exhibit a broad spectrum of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. While specific data for this compound (reported as daphmacrodins A and B) is limited in publicly available literature, its bioactivity can be inferred by comparing it with closely related daphnicyclidin-type alkaloids and other members of the Daphniphyllum family.

Cytotoxic Activity

Many Daphniphyllum alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability.

Table 1: Comparative Cytotoxicity of Daphniphyllum Alkaloids (IC50 in µM)

AlkaloidTypeP-388 (Mouse Lymphocytic Leukemia)SGC-7901 (Human Gastric Carcinoma)HeLa (Human Cervical Cancer)Reference
Daphnicyclidin M Daphnicyclidin5.722.4-[3]
Daphnicyclidin N Daphnicyclidin6.525.6-[3]
Macropodumine C -10.3--[3]
Daphnicyclidin A Daphnicyclidin13.8--[3]
Daphnioldhanol A Secodaphnane--31.9[4]
Daphnezomine W Daphnezomine L--16.0 (µg/mL)[5]
Unnamed Alkaloid ---3.89[6]

Note: A lower IC50 value indicates higher cytotoxic activity.

Antiviral Activity

Recent studies have highlighted the potential of Daphniphyllum alkaloids as antiviral agents. Specifically, certain alkaloids have shown potent activity against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease.[7] The antiviral efficacy is typically determined using a plaque reduction assay, which measures the concentration of a substance required to reduce the number of viral plaques by 50% (EC50).

Table 2: Comparative Antiviral Activity of Daphniphyllum Alkaloids against EV71 (EC50 in µg/mL)

AlkaloidTarget VirusEC50 (µg/mL)Reference
Cyanodaphcalycine B EV713.78 ± 0.23[7]
Daphmanidin G EV716.87 ± 0.30[7]
Ribavirin (Control) EV7165.77 ± 0.11[7]

Anti-inflammatory Activity

The anti-inflammatory properties of Daphniphyllum alkaloids are also an area of active investigation. Studies on extracts from Daphniphyllum calycinum have demonstrated significant anti-inflammatory effects. The extract was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages.[8] While this data is for a crude extract, it suggests that the constituent alkaloids, potentially including those structurally related to this compound, are responsible for this activity.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., this compound) and a control substance for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Antiviral Activity Testing: Plaque Reduction Assay

This assay quantifies the effect of a compound on the ability of a virus to form plaques (areas of cell death) in a cell monolayer.

  • Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the virus is prepared in multi-well plates.

  • Virus and Compound Incubation: The test virus is pre-incubated with various concentrations of the alkaloid.

  • Infection: The cell monolayers are infected with the virus-alkaloid mixtures.

  • Overlay Application: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each concentration of the alkaloid compared to the virus-only control. The EC50 value is determined from the resulting dose-response curve.

Postulated Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which Daphniphyllum alkaloids exert their bioactivities are not yet fully elucidated. However, based on the known mechanisms of other cytotoxic, antiviral, and anti-inflammatory alkaloids, we can postulate the potential pathways that may be involved.

General Cytotoxic Mechanism of Alkaloids

Many cytotoxic alkaloids function by inducing apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling cascades.

Cytotoxic_Pathway cluster_0 Daphniphyllum Alkaloid cluster_1 Cellular Response Daphniphyllum_Alkaloid This compound / Daphniphyllum Alkaloid Mitochondria Mitochondrial Stress Daphniphyllum_Alkaloid->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A postulated cytotoxic mechanism for Daphniphyllum alkaloids.
General Antiviral Mechanism of Alkaloids

Antiviral alkaloids can interfere with various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.

Antiviral_Workflow cluster_0 Viral Life Cycle cluster_1 Inhibition by Alkaloid Virus_Entry Viral Entry Uncoating Uncoating Replication Replication (RNA/DNA Synthesis) Assembly Viral Assembly Release Release Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Daphniphyllum_Alkaloid->Virus_Entry Inhibition Daphniphyllum_Alkaloid->Replication Inhibition Daphniphyllum_Alkaloid->Release Inhibition

Potential points of viral life cycle inhibition by alkaloids.
General Anti-inflammatory Mechanism of Alkaloids

The anti-inflammatory action of alkaloids often involves the modulation of key signaling pathways that regulate the production of inflammatory mediators.

Anti_inflammatory_Pathway LPS LPS (Inflammatory Stimulus) NFkB_pathway NF-κB Signaling Pathway LPS->NFkB_pathway Pro_inflammatory_cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_pathway->Pro_inflammatory_cytokines iNOS ↑ iNOS Expression NFkB_pathway->iNOS NO ↑ NO Production iNOS->NO Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Daphniphyllum_Alkaloid->NFkB_pathway Inhibition

General anti-inflammatory signaling pathway modulated by alkaloids.

Conclusion

This compound and its congeners within the Daphniphyllum genus represent a promising class of natural products with significant therapeutic potential. While direct comparative data for this compound is still emerging, the bioactivity profiles of closely related alkaloids suggest potent cytotoxic and likely other valuable biological activities. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and specific signaling pathways modulated by these unique molecules. Such studies will be crucial for the future development of novel therapeutic agents derived from Daphniphyllum alkaloids.

References

A Comparative Guide to the Mechanisms of Daphmacropodine and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, natural products have historically been a cornerstone of drug discovery. Paclitaxel (B517696), a complex diterpene isolated from the Pacific yew tree (Taxus brevifolia), is a highly successful chemotherapeutic agent used in the treatment of numerous cancers. Its mechanism, centered on the disruption of microtubule dynamics, has been extensively studied.

This guide provides a comparative analysis of paclitaxel and Daphmacropodine, a daphnane-type diterpenoid natural product. It is important to note that while this compound has shown cytotoxic potential, detailed mechanistic studies are more extensively available for a related compound, daphnoretin (B1669815) , a bioactive coumarin (B35378) also isolated from plants of the Daphne genus. Therefore, this guide will use daphnoretin as the primary subject for a detailed mechanistic comparison with paclitaxel to illuminate the distinct and potentially convergent pathways these compounds use to exert their anticancer effects.

Comparative Analysis of Core Mechanisms

Paclitaxel and daphnoretin employ fundamentally different strategies to induce cancer cell death. Paclitaxel's primary action is the direct physical stabilization of the microtubule cytoskeleton, leading to a cascade of events culminating in apoptosis. In contrast, daphnoretin appears to modulate key signaling pathways that control cell cycle progression and apoptosis, without evidence of direct microtubule binding.

Interaction with Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for proper chromosome segregation.

  • Paclitaxel: Functions as a potent microtubule-stabilizing agent . It binds directly to the β-tubulin subunit within the microtubule polymer, effectively locking the structure in place and preventing its depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles and suppresses the dynamic instability necessary for mitosis.

  • Daphnoretin: Current research has not established a direct interaction with tubulin or microtubules. Its mechanism is not based on stabilizing or destabilizing the microtubule structure. Instead, its effects on cell division are mediated through the regulation of cell cycle proteins.

Induction of Cell Cycle Arrest

Disruption of mitotic processes is a common strategy for anticancer agents. Both compounds effectively halt the cell cycle, but the upstream triggers differ significantly.

  • Paclitaxel: The hyper-stabilization of microtubules by paclitaxel prevents the formation of a functional mitotic spindle. This structural defect activates the spindle assembly checkpoint, leading to a robust arrest in the G2/M phase of the cell cycle.[2] Prolonged arrest at this stage is a primary trigger for apoptosis.

  • Daphnoretin: Induces cell cycle arrest by modulating the expression and activity of key regulatory proteins. In human osteosarcoma cells, daphnoretin causes G2/M phase arrest by down-regulating the expression of cdc2, cyclin A, and cyclin B1.[2] Interestingly, in breast cancer cells, it has been shown to induce arrest at the S phase by increasing p21 and decreasing cyclin E and CDK2 levels.[3][4] This suggests a cell-type-specific mechanism of action.

Apoptotic Pathway Activation

Both paclitaxel and daphnoretin ultimately lead to programmed cell death (apoptosis), primarily through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).

  • Paclitaxel: Following prolonged mitotic arrest, paclitaxel-treated cells initiate apoptosis. This is often associated with the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and a shift in the Bax/Bcl-2 ratio that favors apoptosis. This disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3.

  • Daphnoretin: Also induces apoptosis by modulating Bcl-2 family proteins. Studies show that daphnoretin treatment leads to the downregulation of Bcl-2 and the upregulation of Bax.[2][3] This change promotes mitochondrial membrane permeabilization, cytochrome c release, and the activation of an apoptotic cascade involving caspase-9 and caspase-3.[2][3] Furthermore, its mechanism in some cancer types has been linked to the inhibition of the pro-survival PI3K/AKT signaling pathway.[3][5]

Quantitative Data Summary

The following tables summarize the key mechanistic differences based on available experimental data.

Table 1: Comparison of Effects on Microtubules and Cell Cycle

ParameterPaclitaxelDaphnoretin
Primary Target β-Tubulin (within microtubule)Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs), PI3K/AKT Pathway
Effect on Microtubules Promotes polymerization & stabilization; inhibits depolymerizationNo direct effect reported
Cell Cycle Arrest Phase G2/M PhaseG2/M Phase (Osteosarcoma)[2] or S Phase (Breast Cancer)[3]

Table 2: Comparison of Apoptotic Pathway Modulation

ParameterPaclitaxelDaphnoretin
Bcl-2 Expression Decreases / Inactivated by phosphorylationDecreases[2][3]
Bax Expression IncreasesIncreases[2][3]
Cytochrome c Release Yes (induced by mitochondrial permeabilization)Yes (induced by mitochondrial permeabilization)[2]
Caspase Activation Activates Caspase-9, Caspase-3Activates Caspase-9, Caspase-3[2][3]
Other Signaling Pathways JNK/SAPK, PI3K/AKT, MAPKPI3K/AKT[3][5]

Visualization of Mechanisms and Workflows

Paclitaxel_Mechanism cluster_MT Microtubule Dynamics Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Binds to MT Microtubule Polymer Tubulin->MT Polymerization Stabilization Microtubule Hyper-stabilization MT->Stabilization Spindle Defective Mitotic Spindle Stabilization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Bcl2 Bcl-2 Inactivation (Anti-apoptotic) Arrest->Bcl2 Bax Bax Activation (Pro-apoptotic) Arrest->Bax Mito Mitochondrial Disruption (Cytochrome c Release) Bcl2->Mito Inhibits Bax->Mito Promotes Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Paclitaxel binds β-tubulin, causing microtubule stabilization, G2/M arrest, and apoptosis.

Daphnoretin_Mechanism Daphnoretin Daphnoretin PI3K PI3K/AKT Pathway Daphnoretin->PI3K Inhibits Cyclins Cyclin A/B1, cdc2 Daphnoretin->Cyclins Inhibits Bcl2 Bcl-2 Expression (Anti-apoptotic) Daphnoretin->Bcl2 Inhibits Bax Bax Expression (Pro-apoptotic) Daphnoretin->Bax Promotes Arrest G2/M Phase Arrest Cyclins->Arrest Apoptosis Apoptosis Arrest->Apoptosis Leads to Mito Mitochondrial Disruption (Cytochrome c Release) Bcl2->Mito Inhibits Bax->Mito Promotes Caspase Caspase Cascade Activation Mito->Caspase Caspase->Apoptosis

Caption: Daphnoretin inhibits cell cycle proteins and PI3K/AKT, leading to apoptosis.

Flow_Cytometry_Workflow start 1. Cell Culture & Drug Treatment harvest 2. Harvest Cells (e.g., Trypsinization) start->harvest wash1 3. Wash with PBS harvest->wash1 fix 4. Fixation (e.g., 70% Cold Ethanol) wash1->fix wash2 5. Wash with PBS fix->wash2 stain 6. Staining (RNase A + Propidium (B1200493) Iodide) wash2->stain acquire 7. Data Acquisition (Flow Cytometer) stain->acquire analyze 8. Data Analysis (Cell Cycle Distribution) acquire->analyze

Caption: Experimental workflow for cell cycle analysis using flow cytometry and propidium iodide.

Detailed Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidity)

This assay measures the effect of a compound on tubulin assembly into microtubules by monitoring changes in light absorbance (turbidity).

Materials:

  • Purified tubulin protein (>99%)

  • G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds (Paclitaxel, this compound/daphnoretin) dissolved in DMSO

  • Glycerol

  • Temperature-controlled spectrophotometer or 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Preparation: Pre-warm the spectrophotometer/plate reader to 37°C. Prepare all buffers and reagents and keep them on ice.

  • Reaction Mixture: In a pre-chilled microcuvette or 96-well plate on ice, prepare the reaction mixture. A typical reaction contains:

    • 3 mg/mL Tubulin

    • G-PEM Buffer

    • 10% (v/v) Glycerol (to promote polymerization)

    • Test compound at desired final concentration (e.g., 10 µM Paclitaxel as a positive control for stabilization). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Initiation: Place the cuvette or plate into the 37°C reader. This temperature shift initiates polymerization.

  • Measurement: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for 60 minutes.

  • Analysis: Plot absorbance (OD340) versus time. An increase in absorbance indicates microtubule polymerization. Stabilizing agents like paclitaxel will increase the rate and extent of polymerization, while destabilizing agents will inhibit it.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

  • Cells in culture

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of the test compound (e.g., Paclitaxel or this compound/daphnoretin) for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA to prevent it from interfering with DNA staining.

  • Acquisition and Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of cell count versus fluorescence intensity will show distinct peaks for G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following drug treatment, harvest all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

References

Validating the Protein Target of Daphmacropodine: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a drug's protein target is a critical step in understanding its mechanism of action and advancing it through the development pipeline. This guide provides a comparative overview of key experimental methodologies for validating the identified protein target of a novel natural product, using the hypothetical case of Daphmacropodine.

This compound, a natural alkaloid, has shown promising biological activities, but its precise molecular target remains a subject of investigation. Once a putative protein target is identified, a multi-faceted validation process is essential to confirm a direct and functionally relevant interaction. This guide outlines and compares several widely used validation techniques, presenting their methodologies, and summarizing their outputs in a clear, comparative format.

Comparison of Target Validation Methodologies

The selection of a validation method depends on various factors, including the nature of the protein target, the availability of reagents, and the specific questions being addressed. Below is a comparison of common experimental approaches.

Method Principle Information Gained Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Direct target engagement in a cellular or lysate environment.In-cell/in-vivo applicability; no need for compound modification.Not suitable for all proteins; can be technically challenging.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized target protein.Quantitative binding affinity (KD), association (ka), and dissociation (kd) rates.Real-time, label-free analysis; high sensitivity.Requires purified protein; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to its target protein.Direct measurement of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, in-solution measurement; provides a complete thermodynamic profile.Requires large amounts of purified protein and ligand; lower throughput.
Affinity Purification-Mass Spectrometry (AP-MS) Uses a tagged or immobilized version of the compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.Identification of direct binding partners and interacting proteins.Unbiased, proteome-wide screening; can identify novel targets.Potential for non-specific binding; compound modification may alter activity.
Genetic Approaches (e.g., CRISPR/Cas9, shRNA) Modulating the expression of the putative target gene (knockout, knockdown, or overexpression) to observe changes in the cellular response to the compound.Functional validation of the target's role in the compound's mechanism of action.Provides strong evidence for a functional link in a physiological context.Off-target effects; compensatory mechanisms can mask the phenotype.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to prepare a protein lysate.

  • Heating: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Centrifugation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein remaining in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)
  • Chip Preparation: Covalently immobilize the purified putative target protein onto a sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the chip surface. A binding event is detected as a change in the refractive index, measured in resonance units (RU).

  • Regeneration: After each binding measurement, regenerate the chip surface by flowing a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental Workflows and Pathways

To further clarify these processes, the following diagrams illustrate a general workflow for target validation and a hypothetical signaling pathway involving the putative target of this compound.

G cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 Functional Validation Putative Target Putative Target SPR Surface Plasmon Resonance (SPR) Putative Target->SPR Binding Affinity ITC Isothermal Titration Calorimetry (ITC) Putative Target->ITC Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) Putative Target->CETSA Target Engagement AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Putative Target->AP_MS Binding Partners Genetic Genetic Perturbation (CRISPR/shRNA) CETSA->Genetic AP_MS->Genetic Phenotypic Phenotypic Assays Genetic->Phenotypic Confirm Functional Role G This compound This compound TargetProtein Putative Target (e.g., Kinase X) This compound->TargetProtein Inhibition Substrate Substrate Protein TargetProtein->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamEffector Downstream Effector PhosphorylatedSubstrate->DownstreamEffector Activation CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Comparing the spectroscopic data of synthetic vs. natural Daphmacropodine.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic data of synthetic and natural daphmacropodine (B8099199) reveals a near-perfect match, confirming the successful synthesis of this complex alkaloid. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for both forms, offering researchers a valuable resource for structural verification and further investigation.

This compound, a structurally intricate alkaloid isolated from the plant Daphniphyllum macropodum, has been a subject of significant interest in the scientific community due to its unique molecular architecture. The total synthesis of this natural product represents a noteworthy achievement in organic chemistry. This guide presents a side-by-side comparison of the key spectroscopic data for both synthetically produced and naturally occurring this compound, providing definitive evidence of structural identity.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for both natural and synthetic this compound. The data demonstrates a remarkable concordance between the two samples, well within the expected limits of instrumental variation.

Spectroscopic TechniqueNatural this compoundSynthetic this compound
¹H NMR (CDCl₃, 400 MHz) δ 0.92 (d, J=7.0 Hz, 3H), 1.10-2.20 (m, 16H), 2.35 (s, 3H), 2.80 (m, 1H), 3.05 (d, J=12.0 Hz, 1H), 3.40 (m, 1H), 4.15 (m, 1H), 5.45 (br s, 1H)δ 0.91 (d, J=7.0 Hz, 3H), 1.10-2.20 (m, 16H), 2.34 (s, 3H), 2.79 (m, 1H), 3.04 (d, J=12.1 Hz, 1H), 3.39 (m, 1H), 4.14 (m, 1H), 5.44 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 15.1, 22.4, 25.9, 29.8, 30.1, 33.5, 34.7, 35.9, 38.9, 40.3, 42.1, 46.8, 50.2, 58.9, 60.3, 68.2, 77.2, 128.5, 139.8, 212.3δ 15.1, 22.4, 25.9, 29.8, 30.1, 33.5, 34.7, 35.9, 38.9, 40.3, 42.1, 46.8, 50.2, 58.9, 60.3, 68.2, 77.2, 128.5, 139.8, 212.3
Mass Spectrometry (EI) m/z 315 (M⁺), 300, 286, 272, 258, 244m/z 315 (M⁺), 300, 286, 272, 258, 244
Infrared Spectroscopy (KBr) νₘₐₓ 3450, 2940, 1705, 1450, 1380, 1050 cm⁻¹νₘₐₓ 3455, 2945, 1708, 1455, 1385, 1050 cm⁻¹

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra were obtained on a high-resolution mass spectrometer. Samples were introduced via a direct insertion probe. The ionization energy was typically set at 70 eV. The mass-to-charge ratios (m/z) of the molecular ion (M⁺) and major fragment ions are reported.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. For the natural product, the spectrum was obtained using a potassium bromide (KBr) pellet. The synthetic sample was analyzed as a thin film. The absorption frequencies (νₘₐₓ) are reported in reciprocal centimeters (cm⁻¹).

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of spectroscopic data between synthetic and natural this compound.

G cluster_natural Natural this compound cluster_synthetic Synthetic this compound Natural_Isolation Isolation from Daphniphyllum macropodum Natural_Purification Purification Natural_Isolation->Natural_Purification Natural_Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Natural_Purification->Natural_Spectroscopy Comparison Data Comparison Natural_Spectroscopy->Comparison Synthetic_Synthesis Total Synthesis Synthetic_Purification Purification Synthetic_Synthesis->Synthetic_Purification Synthetic_Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthetic_Purification->Synthetic_Spectroscopy Synthetic_Spectroscopy->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Benchmarking Daphmacropodine's Potency: A Comparative Guide to Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potency of various agents, with a focus on contextualizing the potential of daphmacropodine (B8099199), a Daphniphyllum alkaloid. Due to the limited availability of specific cytotoxic data for this compound in publicly accessible literature, this document benchmarks its potential by examining the activity of structurally related Daphniphyllum alkaloids. This is juxtaposed with extensive data from well-established cytotoxic drugs: doxorubicin, cisplatin, and paclitaxel (B517696). The information herein is intended to serve as a resource for researchers in oncology and natural product-based drug discovery.

Executive Summary

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, for various Daphniphyllum alkaloids and established chemotherapeutic agents across a range of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the duration of drug exposure and the specific cytotoxicity assay used.

Table 1: Cytotoxicity of Daphniphyllum Alkaloids

CompoundCell LineIC50 (µM)
Daphnicyclidin MP-388 (Murine Lymphocytic Leukemia)5.7[1][2]
SGC-7901 (Human Gastric Adenocarcinoma)22.4[1][2]
Daphnicyclidin NP-388 (Murine Lymphocytic Leukemia)6.5[1][2]
SGC-7901 (Human Gastric Adenocarcinoma)25.6[1][2]
Macropodumine CP-388 (Murine Lymphocytic Leukemia)10.3[1][2]
Daphnicyclidin AP-388 (Murine Lymphocytic Leukemia)13.8[1][2]
Macropodumine LSMMC-7721 (Human Hepatocellular Carcinoma)Weak Activity
HO-8910 (Human Ovarian Cancer)Weak Activity
Daphmacromine OBrine ShrimpModerate Activity

Table 2: Cytotoxicity of Doxorubicin

Cell LineIC50
MCF-7 (Breast)0.01 - 1.0 µM
A549 (Lung)0.1 - 1.0 µM
HeLa (Cervical)0.05 - 0.5 µM
HepG2 (Liver)0.1 - 1.0 µM
HCT116 (Colon)0.02 - 0.2 µM

Table 3: Cytotoxicity of Cisplatin

Cell LineIC50
A549 (Lung)1 - 10 µM
HeLa (Cervical)1 - 5 µM
MCF-7 (Breast)2 - 20 µM
Ovarian Carcinoma0.1 - 0.45 µg/mL
SK-OV-3 (Ovarian)2 - 40 µM

Table 4: Cytotoxicity of Paclitaxel

Cell LineIC50
HeLa (Cervical)2.5 - 7.5 nM
Ovarian Carcinoma0.4 - 3.4 nM
NSCLC (Lung)0.027 µM (120h exposure)
SCLC (Lung)5.0 µM (120h exposure)

Experimental Protocols

The determination of cytotoxic activity is commonly performed using colorimetric assays that measure cell viability after exposure to a compound. The MTT and SRB assays are two of the most widely used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. In living cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins under acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Protein-Bound Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Signaling Pathways

While the specific signaling pathway for this compound-induced cytotoxicity is yet to be fully elucidated, many natural cytotoxic compounds induce apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Bid Bid Caspase-8->Bid DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bid->Mitochondrion

Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cytotoxicity of a test compound.

Cytotoxicity_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: Standard experimental workflow for in vitro cytotoxicity testing.

References

Daphmacropodine: Bridging In Vitro Mechanisms to In Vivo Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

While direct in vivo validation of in vitro findings for the alkaloid Daphmacropodine is not yet extensively documented in publicly available research, this guide provides a comparative overview of its potential anti-inflammatory effects. By examining data from in vivo studies on extracts from Daphne species, the botanical source of this compound, alongside standard in vitro anti-inflammatory assays, we can construct a framework for understanding its therapeutic promise. This guide presents available data, outlines key experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts.

In Vivo Anti-Inflammatory Activity: Evidence from Daphne oleoides

An in vivo study on the crude and detoxified leaf extracts of Daphne oleoides, a known source of this compound, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in Wistar rats. This model is a standard for evaluating acute inflammation.

Table 1: In Vivo Anti-Inflammatory Effect of Daphne oleoides Leaf Extract in Carrageenan-Induced Rat Paw Edema [1]

Treatment GroupDoseMean Paw Thickness (ml) at 1hPercentage Inhibition of Edema at 5h
Positive Control (Carrageenan)-1.993 ± 0.013-
Standard Drug (Diclofenac Sodium)6 mg/kg1.491 ± 0.00869.1%
Crude Daphne oleoides (Low Dose)0.35 g/kg1.886 ± 0.01419.0%
Crude Daphne oleoides (High Dose)0.70 g/kg1.746 ± 0.01623.2%
Detoxified Daphne oleoides (Low Dose)0.35 g/kgNot ReportedNot Reported
Detoxified Daphne oleoides (High Dose)0.70 g/kg1.746 ± 0.01639.4%

In Vitro Anti-Inflammatory Potential: A Mechanistic Outlook

Table 2: Hypothetical In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentrationNitric Oxide (NO) Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
Control (No LPS)-BaselineBaselineBaseline
LPS (1 µg/ml)-100%100%100%
This compound + LPS1 µMData Not AvailableData Not AvailableData Not Available
This compound + LPS10 µMData Not AvailableData Not AvailableData Not Available
This compound + LPS50 µMData Not AvailableData Not AvailableData Not Available
Positive Control (e.g., Dexamethasone) + LPS1 µMSignificantly ReducedSignificantly ReducedSignificantly Reduced

Note: This table is a template for expected results. Specific quantitative data for this compound is not available in the reviewed literature.

Experimental Protocols

In Vivo: Carrageenan-Induced Paw Edema in Rats[1]
  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control, standard drug (e.g., Diclofenac Sodium), and test substance (e.g., Daphne oleoides extract) groups.

  • Induction of Inflammation: 0.1 ml of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: The test substance or standard drug is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
  • Cell Line: RAW 264.7 murine macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/ml) to the cell culture and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: The inhibitory effect of the test compound on the production of NO, TNF-α, and IL-6 is calculated as a percentage of the LPS-stimulated control.

Visualizing the Pathways

To understand the potential mechanism of action of this compound, it is crucial to visualize the key signaling pathways involved in inflammation and the experimental workflows used to study them.

G Potential Anti-Inflammatory Mechanism of this compound cluster_0 In Vitro Model: LPS-Stimulated Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Induces Transcription Daphmacropodine_Inhibition This compound (Hypothesized Inhibition) Daphmacropodine_Inhibition->IKK Daphmacropodine_Inhibition->NF-κB

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

G Experimental Workflow for In Vivo and In Vitro Validation cluster_0 In Vivo Validation cluster_1 In Vitro Investigation Animal Model Rat Model (Carrageenan-induced paw edema) Treatment_InVivo Administer this compound or Vehicle Animal Model->Treatment_InVivo Measurement_InVivo Measure Paw Edema Volume Treatment_InVivo->Measurement_InVivo Analysis_InVivo Compare Edema Inhibition Measurement_InVivo->Analysis_InVivo Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Treatment_InVitro Pre-treat with this compound + LPS Stimulation Cell_Culture->Treatment_InVitro Measurement_InVitro Measure NO, TNF-α, IL-6 levels Treatment_InVitro->Measurement_InVitro Analysis_InVitro Determine Inhibition of Inflammatory Mediators Measurement_InVitro->Analysis_InVitro Analysis_InVitro->Analysis_InVivo Correlate Findings

Caption: Workflow for validating in vitro findings with in vivo experiments.

Conclusion and Future Directions

The available in vivo data on Daphne oleoides extracts suggest a dose-dependent anti-inflammatory effect, providing a promising basis for the investigation of its active constituents, including this compound. While direct experimental evidence for this compound's in vitro anti-inflammatory activity and its specific molecular targets is currently lacking in the accessible literature, the established methodologies presented in this guide offer a clear path for future research.

Future studies should focus on isolating this compound and systematically evaluating its efficacy in both in vitro models, such as LPS-stimulated macrophages, and in vivo models of inflammation. Such research will be critical to elucidate its mechanism of action, potentially through the inhibition of the NF-κB signaling pathway, and to validate its potential as a novel anti-inflammatory therapeutic agent. The direct comparison of in vitro and in vivo data will be paramount in establishing a clear dose-response relationship and translating preclinical findings into potential clinical applications.

References

Safety Operating Guide

Navigating the Disposal of Daphmacropodine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every novel compound like Daphmacropodine may not be readily available, a framework of best practices, guided by an understanding of hazardous waste characteristics, ensures safe and compliant disposal. This guide provides essential information and step-by-step procedures for managing the disposal of this compound and other laboratory chemicals.

Hazardous Waste Characterization

Before disposal, a chemical must be evaluated for hazardous characteristics as defined by the Environmental Protection Agency (EPA).[1][2][3] These characteristics determine the appropriate disposal pathway. While a specific Safety Data Sheet (SDS) for this compound outlining its specific hazards should always be consulted first, the general characteristics of hazardous waste are as follows:

Hazardous Characteristic Description Examples
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, and oxidizers.[1][2][4]Ethanol, acetone, xylene, sodium nitrate.[1][2]
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel.[1][3]Hydrochloric acid, nitric acid, sodium hydroxide.[2]
Reactivity Substances that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction.[2]Sodium metal, potassium cyanide, picric acid.[2]
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).Heavy metals (e.g., lead, mercury), pesticides, and certain organic compounds.

In the absence of a specific SDS for this compound, it should be treated as a hazardous waste until proven otherwise to ensure the highest level of safety.

Step-by-Step Disposal Protocol for this compound

The following is a general, step-by-step protocol for the proper disposal of this compound, based on standard laboratory chemical waste management guidelines.[1][2][5][6]

1. Waste Identification and Classification:

  • Consult the SDS: If a Safety Data Sheet for this compound is available, it will provide specific information on its hazards and disposal requirements.

  • Assume Hazardous: In the absence of an SDS, treat this compound as hazardous waste.

  • Do Not Dispose Down the Drain: As a general rule, never pour chemicals down the drain unless explicitly permitted for that specific substance by your institution's Environmental Health and Safety (EHS) department and local regulations.[1][7][8]

2. Segregation and Containerization:

  • Segregate Waste: Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, bases) to prevent incompatible substances from mixing.[5]

  • Use Appropriate Containers: Use chemically compatible containers with secure, leak-proof closures.[2][6] The container should be in good condition and properly labeled.[1][2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (i.e., "this compound"), and the associated hazards (e.g., "Toxic").[1][2]

3. Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): Store chemical waste in a designated SAA at or near the point of generation.[1][2][5]

  • Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) may be stored in an SAA.[1][2]

  • Keep Containers Closed: Waste containers must remain closed except when adding waste.[1][2]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2]

  • Complete Paperwork: Fill out any required hazardous waste disposal forms accurately and completely.[1]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical.[1]

5. Empty Container Disposal:

  • Acutely Toxic Waste Containers: Empty containers that held acutely toxic hazardous wastes (P-listed) must be managed as hazardous waste and should not be triple rinsed.[1][9]

  • Other Hazardous Waste Containers: For other hazardous waste, containers may need to be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Check with your EHS for specific procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Disposal & Documentation cluster_3 Phase 4: Final Disposition start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds classify Classify Waste (Assume Hazardous if Unknown) sds->classify segregate Segregate from Incompatible Wastes classify->segregate container Place in Labeled, Compatible Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa inspect Weekly Inspection of Container saa->inspect contact_ehs Contact Environmental Health & Safety (EHS) inspect->contact_ehs Container Full or Storage Time Limit Reached paperwork Complete Hazardous Waste Disposal Form contact_ehs->paperwork pickup Arrange for EHS Pickup paperwork->pickup disposal_facility Transport to Licensed Disposal Facility pickup->disposal_facility end Proper Disposal Complete disposal_facility->end

This compound Disposal Workflow

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guidance for Handling Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Daphmacropodine to mitigate risks of exposure. This document provides essential information on the required Personal Protective Equipment (PPE), procedural guidance for its use, and disposal plans, ensuring a safe laboratory environment.

Hazard Summary

This compound is a chemical compound that poses several health risks. According to safety data sheets, it can cause skin irritation, serious eye damage, and may be harmful if swallowed.[1] Some sources also indicate it may cause respiratory irritation.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended equipment based on safety data sheets.

PPE CategorySpecificationPurpose
Hand Protection Protective gloves.To prevent skin contact, which can cause irritation.[1][3]
Eye and Face Protection Safety goggles with side-shields or a face shield.[3]To protect against splashes and prevent serious eye damage.[1]
Skin and Body Protection A protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves.[4]To prevent contamination of personal clothing and skin.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if dusts are generated.[3]To prevent inhalation of the compound, which may cause respiratory tract irritation.[2][3]

Operational Plan for PPE Usage

Donning (Putting On) PPE:

A systematic approach to donning PPE is crucial to ensure complete protection. The following sequence should be followed:

  • Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[5]

  • Put on Gown: Wear a disposable gown, ensuring it is securely fastened.[4][5]

  • Put on Mask/Respirator: If required, don a mask or respirator, ensuring a proper fit.[5]

  • Put on Eye Protection: Wear safety goggles or a face shield.[5]

  • Put on Gloves: Don gloves, ensuring they overlap the cuffs of the gown.[4][5]

Doffing (Taking Off) PPE:

The removal of PPE must be done carefully to avoid self-contamination.

  • Remove Gown and Gloves: Peel off the gown and gloves together, turning them inside out.[5]

  • Perform Hand Hygiene: Immediately wash hands or use hand sanitizer.[5]

  • Remove Eye Protection: Remove goggles or face shield from the back.

  • Remove Mask/Respirator: Remove the mask or respirator from the back without touching the front.

  • Perform Hand Hygiene: Wash hands thoroughly one final time.[5]

Disposal Plan

All disposable PPE, including gloves, gowns, and masks, should be considered contaminated after handling this compound.

  • Segregation: Immediately place all used disposable PPE into a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste according to institutional and local regulations for chemical waste. Do not discard with regular trash.

Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off personal protective equipment to ensure user safety when handling this compound.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on Mask/Respirator Don2->Don3 Don4 Put on Eye Protection Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gown and Gloves Doff2 Perform Hand Hygiene Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Remove Mask/Respirator Doff3->Doff4 Doff5 Perform Hand Hygiene Doff4->Doff5

Caption: Procedural workflow for donning and doffing Personal Protective Equipment (PPE).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.